molecular formula C7H7Cl2FN2 B1487557 5-Chloro-2-fluoro-benzamidine hydrochloride CAS No. 1187929-52-7

5-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No.: B1487557
CAS No.: 1187929-52-7
M. Wt: 209.05 g/mol
InChI Key: CAQAESKTXCBUDE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2FN2 and its molecular weight is 209.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-2-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQAESKTXCBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677413
Record name 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-52-7
Record name Benzenecarboximidamide, 5-chloro-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-fluoro-benzamidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and drug development. We will explore its core chemical properties, logical synthetic pathways, key applications, and essential safety protocols, moving beyond a simple data summary to explain the causality behind its utility and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amidine, typically supplied as its more stable hydrochloride salt.[1] The presence of both a chloro and a fluoro group on the benzene ring significantly influences its electronic properties, reactivity, and binding interactions with biological targets, making it a valuable and versatile building block in modern medicinal chemistry.[2]

The amidine functional group is a strong base and is protonated at physiological pH, allowing it to form salt bridges and hydrogen bonds, which are critical for molecular recognition in enzyme active sites. The halogen substituents enhance the compound's metabolic stability and modulate its lipophilicity, key parameters in drug design.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1187929-52-7[2][3]
Molecular Formula C₇H₆ClFN₂·HCl[2]
Molecular Weight 209.05 g/mol [2]
Appearance Off-white solid[2]
Purity ≥ 96% (as determined by HPLC)[2]
Storage Conditions Store refrigerated at 0-8 °C[2]
MDL Number MFCD04973393[2]

Synthesis and Reaction Chemistry: A Validated Approach

While multiple synthetic routes can be envisioned, the most common and industrially scalable method for producing benzamidine derivatives involves a two-step process starting from the corresponding benzonitrile. This self-validating protocol ensures high purity and yield.

Proposed Synthetic Workflow

The synthesis of this compound logically begins with 5-chloro-2-fluorobenzonitrile. The nitrile is first converted to an intermediate amidoxime, which is subsequently reduced to the final benzamidine product.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Reduction & Acidification A 5-Chloro-2-fluorobenzonitrile D 5-Chloro-2-fluoro-N'-hydroxy-benzamidine (Amidoxime Intermediate) A->D Addition Reaction B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D C Base (e.g., K2CO3) C->D H This compound (Final Product) D->H Reduction & Salt Formation E Reducing Agent (e.g., Raney Ni, H2) E->H F Solvent (e.g., Methanol) F->H G Hydrochloric Acid (HCl) G->H

Caption: Proposed two-step synthesis of 5-Chloro-2-fluoro-benzamidine HCl.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for benzamidine synthesis.[4]

  • Amidoxime Formation:

    • To a stirred solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base like potassium carbonate (1.5 eq) in an aqueous solvent, slowly add 5-chloro-2-fluorobenzonitrile (1.0 eq).

    • Heat the reaction mixture to approximately 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and adjust the pH to 6-7 with dilute HCl to precipitate the 5-chloro-2-fluoro-N'-hydroxy-benzamidine intermediate.[4]

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction to Benzamidine Hydrochloride:

    • Suspend the dried amidoxime intermediate (1.0 eq) in a solvent such as methanol.

    • Add a catalytic amount of a reducing agent, like Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reduction is complete (monitored by TLC or HPLC).

    • Carefully filter the catalyst.

    • Bubble dry hydrogen chloride gas through the filtrate or add a solution of HCl in an appropriate solvent to precipitate the final this compound salt.

    • Collect the resulting solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

Core Applications in Scientific Research & Development

The unique structural features of this compound make it a highly sought-after intermediate in several high-value research and development sectors.[2]

  • Pharmaceutical Development: It is a critical building block for synthesizing novel therapeutic agents. The benzamidine moiety is a well-known pharmacophore that acts as a reversible competitive inhibitor of trypsin and other serine proteases, which are implicated in various diseases.[1][2] The specific halogenation pattern of this compound allows for fine-tuning the selectivity and pharmacokinetic properties of the final drug candidate.[2]

  • Biochemical Research: Researchers use this compound to design and synthesize specific enzyme inhibitors for studying biological pathways and validating new drug targets.[2] Its ability to form stable complexes with proteins also makes it useful in structural biology and protein crystallography.[1]

  • Agrochemicals & Material Science: Beyond pharmaceuticals, it serves as an intermediate in the development of advanced agrochemicals and specialized polymers where its unique chemical properties can enhance material performance.[2][5]

G cluster_apps Key Application Areas main 5-Chloro-2-fluoro-benzamidine HCl A Versatile Chemical Intermediate pharma Pharmaceuticals (Enzyme Inhibitors) main:f1->pharma Drug Design biochem Biochemical Research (Target Validation) main:f1->biochem Tool Compound agro Agrochemicals (Pest Control Agents) main:f1->agro Synthesis material Material Science (Specialty Polymers) main:f1->material Building Block

Caption: Major application areas for 5-Chloro-2-fluoro-benzamidine HCl.

Analytical Characterization Profile

While a dedicated public spectrum is not available, an experienced chemist can reliably predict the key analytical features of this compound based on its structure and data from analogous compounds.[6][7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (3H) appearing as complex multiplets in the δ 7.0-8.0 ppm range, showing coupling to each other and to the fluorine atom. - Broad signals for the -NH₂ and =NH protons (4H total, exchangeable with D₂O), likely downfield (δ > 8.5 ppm) due to the electron-withdrawing nature of the amidinium cation.
¹³C NMR - Aromatic carbons (6C) in the δ 120-160 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling constant. - The amidinium carbon (C=N) appearing significantly downfield, typically δ > 160 ppm.
IR Spectroscopy - Strong N-H stretching bands in the 3100-3400 cm⁻¹ region. - C=N stretching vibration around 1650-1680 cm⁻¹. - C-Cl and C-F stretching bands in the fingerprint region (below 1300 cm⁻¹).
Mass Spec (ESI+) The primary ion observed would be the free base [M+H]⁺ at m/z ≈ 173.02.

Safety, Handling, and Storage Protocols

As a research chemical and a potential irritant, proper handling of this compound is paramount. The following protocols are derived from safety data for structurally related benzamidines.[8][9][10]

Mandatory Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8]

Handling and Storage
  • Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C.[2] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable for long-term stability.[8]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of a reactive amidine group and a specifically halogenated aromatic ring. Its utility as a precursor for serine protease inhibitors and other bioactive molecules makes it indispensable in modern drug discovery and biochemical research. Adherence to rigorous synthesis, handling, and safety protocols is essential for leveraging its full potential in a research and development setting.

References

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative of significant interest to the pharmaceutical and chemical research communities. The unique structural arrangement of chloro and fluoro substituents on the benzene ring imparts enhanced reactivity and selectivity, establishing this compound as a valuable intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[1] This document will delve into the chemical and physical properties of this compound, detail its synthesis via the Pinner reaction with mechanistic insights, explore its diverse applications, and provide essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative chemical entities.

Part 1: Compound Profile and Chemical Identity

This compound is a key building block in medicinal chemistry, primarily utilized in the design of enzyme inhibitors and other pharmacologically active compounds.[1] Its utility stems from the ability of the benzamidine moiety to interact with various biological targets, while the halogen substituents modulate its physicochemical properties, such as lipophilicity and binding affinity.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1187929-52-7
Molecular Formula C₇H₆ClFN₂·HCl
Molecular Weight 209.05 g/mol
Appearance Off-white solid
Purity ≥ 96% (HPLC)
Storage Conditions Store at 0-8 °C

(Data sourced from Chem-Impex[1])

Part 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is most commonly achieved from its corresponding benzonitrile precursor, 5-Chloro-2-fluorobenzonitrile. The Pinner reaction stands as a classical and reliable method for this transformation.

Retrosynthetic Analysis

The primary retrosynthetic disconnection for benzamidine derivatives involves the conversion of the amidine group back to a nitrile. This highlights the crucial role of the corresponding benzonitrile as the readily available starting material.

G Amidine 5-Chloro-2-fluoro-benzamidine hydrochloride Nitrile 5-Chloro-2-fluorobenzonitrile Amidine->Nitrile Pinner Reaction (Retrosynthesis) G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile 5-Chloro-2-fluorobenzonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl PinnerSalt Ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol Amidine 5-Chloro-2-fluoro-benzamidine hydrochloride PinnerSalt->Amidine + NH₃ - Ethanol G Nitrile 5-Chloro-2-fluorobenzonitrile Amidoxime 5-Chloro-2-fluoro-N'-hydroxybenzamidine Nitrile->Amidoxime + Hydroxylamine HCl, Base Amidine 5-Chloro-2-fluoro-benzamidine Amidoxime->Amidine Catalytic Hydrogenation G Start 5-Chloro-2-fluorobenzonitrile Intermediate 5-Chloro-2-fluoro-benzamidine hydrochloride Start->Intermediate Synthesis App1 App1 Intermediate->App1 App2 App2 Intermediate->App2 App3 App3 Intermediate->App3 App4 App4 Intermediate->App4

References

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern on the aromatic ring, featuring both chloro and fluoro groups, imparts distinct physicochemical properties that are highly advantageous for the synthesis of targeted therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, a detailed, mechanistically grounded synthesis protocol, and an exploration of its significant applications, particularly in the development of enzyme inhibitors. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Halogenated Benzamidines

Benzamidine and its derivatives are recognized as a privileged scaffold in medicinal chemistry, primarily due to their ability to act as bioisosteres of arginine and lysine, enabling them to interact with the active sites of various enzymes, particularly serine proteases.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the benzamidine core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This fine-tuning is crucial for optimizing drug-like properties, including target affinity, selectivity, and pharmacokinetic profiles.

This compound, in particular, offers a unique combination of these effects. The electron-withdrawing nature of both the chlorine and fluorine atoms influences the pKa of the amidinium group, affecting its binding interactions. Furthermore, the presence of these halogens can introduce favorable interactions with the protein target and block potential sites of metabolic attack, enhancing the compound's viability as a drug discovery intermediate.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and utility. A comprehensive understanding of its structural and electronic features provides a predictive framework for its behavior in synthetic and biological systems.

Structural Elucidation

While a definitive single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies on substituted benzamidinium chlorides and related benzamide derivatives provide a robust model for its key structural parameters.[3][4][5] The core structure consists of a planar phenyl ring substituted with a chloro group at the 5-position and a fluoro group at the 2-position. The amidinium group, -C(NH2)2+, is protonated at one of the nitrogen atoms and forms an ionic bond with the chloride counter-ion.

The C-N bonds within the amidinium moiety are expected to have partial double bond character due to resonance, resulting in bond lengths intermediate between a typical C-N single bond and a C=N double bond. The positive charge is delocalized across the two nitrogen atoms. The planarity of the amidinium group allows for effective interaction with the planar side chains of amino acid residues in enzyme active sites, such as the guanidinium group of arginine.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound. The expected spectral features are outlined below, based on established principles and data from analogous halogenated aromatic compounds.[6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The protons of the -NH2 groups will likely appear as a broad singlet, and its chemical shift may be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, fluoro, and amidinium substituents.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amidinium group (typically in the 3100-3400 cm⁻¹ region), C=N stretching (around 1650-1680 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base, 5-Chloro-2-fluoro-benzamidine. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1187929-52-7[9]
Molecular Formula C₇H₇Cl₂FN₂[10]
Molecular Weight 209.05 g/mol [10]
Appearance Off-white solid[10]
Storage Conditions 0-8 °C[10]

Synthesis of this compound

The most common and efficient method for the synthesis of benzamidines is the Pinner reaction.[10][11][12][13][14] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which is then converted to the corresponding amidine hydrochloride upon treatment with ammonia.

Synthetic Workflow

The synthesis of this compound commences with the readily available starting material, 5-chloro-2-fluorobenzonitrile.

G start 5-Chloro-2-fluorobenzonitrile step1 Anhydrous HCl, Anhydrous Ethanol start->step1 Step 1: Pinner Salt Formation intermediate Ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt) step1->intermediate step2 Anhydrous Ammonia in Ethanol intermediate->step2 Step 2: Ammonolysis product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-2-fluorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

Protocol:

  • Pinner Salt Formation:

    • A solution of 5-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol is cooled to 0 °C in a flask equipped with a gas inlet tube and a drying tube.

    • Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction is stirred at 0 °C for several hours and then allowed to stand at low temperature (e.g., 4 °C) overnight.

    • The precipitated ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner salt) is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis:

    • The dried Pinner salt is suspended in anhydrous ethanol.

    • The suspension is cooled to 0 °C, and anhydrous ammonia gas is bubbled through the mixture until saturation.

    • The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.

    • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.

Mechanistic Insights

The Pinner reaction proceeds through a well-established mechanism:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile R-C≡N Nitrilium [R-C≡N-H]⁺ Cl⁻ Nitrile->Nitrilium + HCl HCl H-Cl ProtonatedImidate [R-C(OEt)=NH₂]⁺ Cl⁻ Nitrilium->ProtonatedImidate + EtOH Ethanol EtOH PinnerSalt [R-C(OEt)=NH₂]⁺ Cl⁻ TetrahedralIntermediate R-C(OEt)(NH₂)(NH₂) PinnerSalt->TetrahedralIntermediate + NH₃ Ammonia NH₃ Amidine [R-C(NH₂)=NH₂]⁺ Cl⁻ TetrahedralIntermediate->Amidine - EtOH

References

The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Mechanism of Action

For the researcher, scientist, or drug development professional, the value of a chemical compound is not always defined by its intrinsic biological activity. Often, its true potential lies in its capacity as a versatile scaffold for the synthesis of novel therapeutic agents. 5-Chloro-2-fluoro-benzamidine hydrochloride is a prime example of such a cornerstone molecule. While a specific, direct "mechanism of action" for this compound is not its defining characteristic, its utility as a synthetic intermediate in the creation of potent and selective enzyme inhibitors is of significant interest to the medicinal chemistry community.[1]

This technical guide, therefore, deviates from a traditional mechanistic analysis. Instead, it provides an in-depth exploration of this compound's role as a critical building block, its chemical rationale, and its application in the synthesis of targeted therapeutics.

Chemical Profile and Strategic Importance

This compound is a halogenated benzamidine derivative. Its strategic value in medicinal chemistry stems from the unique interplay of its constituent functional groups.

PropertyValueSource
CAS Number 1187929-52-7[2]
Molecular Formula C₇H₇Cl₂FN₂[2]
Molecular Weight 209.05 g/mol [2]
Appearance Yellow Crystalline PowderChem-Impex
Primary Role Synthetic Intermediate[1]

The benzamidine moiety itself is a well-established pharmacophore, recognized for its ability to mimic the side chain of arginine. This makes it an excellent starting point for the design of inhibitors for enzymes that recognize arginine in their substrates, most notably serine proteases.[3] The chloro and fluoro substituents on the benzene ring provide medicinal chemists with crucial tools to fine-tune the physicochemical properties of the final drug candidate. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[4]

The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The catalytic mechanism of serine proteases involves a highly conserved catalytic triad (serine, histidine, and aspartate) in the active site. A key feature of many serine proteases, such as trypsin and thrombin, is a specificity pocket (the S1 pocket) that preferentially binds to basic amino acid residues like arginine.

The benzamidine group is a potent mimic of the arginine side chain. Its cationic nature at physiological pH allows it to form a salt bridge with an aspartate residue typically found at the bottom of the S1 pocket, anchoring the inhibitor in the active site.

G cluster_0 Serine Protease Active Site cluster_1 Benzamidine-based Inhibitor S1_Pocket S1 Specificity Pocket Asp189 Asp189 (-) Catalytic_Triad Catalytic Triad (Ser195) Benzamidine Benzamidine Moiety (+) Benzamidine->Asp189 Ionic Interaction (Salt Bridge) Benzamidine->Catalytic_Triad Blocks Substrate Access Aromatic_Scaffold Aromatic Scaffold (e.g., 5-Chloro-2-fluoro-phenyl) Benzamidine->Aromatic_Scaffold Covalent Bond Aromatic_Scaffold->S1_Pocket Hydrophobic Interactions caption Fig 1. Benzamidine interaction with a serine protease S1 pocket.

Caption: Fig 1. Benzamidine interaction with a serine protease S1 pocket.

Synthetic Utility: A Representative Workflow

While specific patented syntheses starting directly from this compound are not readily found in public literature, its utility can be demonstrated through a representative synthetic workflow for creating a more complex heterocyclic compound, a common strategy in drug discovery. Benzamidines are known to react with β-dicarbonyl compounds to form pyrimidine rings.

This hypothetical workflow illustrates how this compound could be used to generate a substituted pyrimidine, a scaffold present in many bioactive molecules.

G start This compound Starting Material intermediate Condensation Intermediate start->intermediate reagent β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent->intermediate conditions Base Heat intermediate->conditions product Substituted Pyrimidine Potential Bioactive Scaffold conditions->product Cyclization caption Fig 2. Representative synthetic workflow.

Caption: Fig 2. Representative synthetic workflow.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol is a generalized representation and would require optimization for specific substrates.

Objective: To synthesize a 2-(5-Chloro-2-fluorophenyl)-4-hydroxy-6-methylpyrimidine from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.

  • Amidine Addition: Add this compound (1.0 equivalent) to the solution. Stir for 15 minutes at room temperature.

  • Dicarbonyl Addition: Slowly add ethyl acetoacetate (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute acid (e.g., acetic acid).

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate. If not, extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium ethoxide is highly reactive with water. Anhydrous conditions prevent quenching of the base and side reactions.

  • Inert Atmosphere: Prevents potential oxidation of starting materials and intermediates at elevated temperatures.

  • Base: The reaction requires a basic environment to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate, and to neutralize the hydrochloride salt of the benzamidine.

  • Reflux: The condensation and cyclization reactions are often slow at room temperature and require thermal energy to proceed at a reasonable rate.

Evaluating the End Product: Serine Protease Inhibition Assay

Once a novel compound is synthesized using this compound as a scaffold, it must be tested for biological activity. The following is a standard protocol for a colorimetric assay to determine the inhibitory potential of a compound against a serine protease like trypsin.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of trypsin. Trypsin cleaves a synthetic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA), releasing a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Trypsin enzyme

  • BAPNA substrate

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Test compound (synthesized product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume of the test compound dilutions to the wells. Include a positive control (a known inhibitor like benzamidine) and a negative control (solvent only).

  • Enzyme Addition: Add the trypsin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance over time) for each well.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validating System:

  • The inclusion of a positive control validates that the assay can detect inhibition.

  • The negative control establishes the baseline 100% enzyme activity.

  • Running the assay in triplicate for each concentration allows for statistical analysis of the results.

Conclusion

This compound is a strategically designed synthetic building block that offers significant potential in drug discovery. While it does not possess a defined mechanism of action in a biological context, its true value is realized in the hands of medicinal chemists. The benzamidine core provides a reliable anchor for targeting serine proteases, while the halogenated aromatic ring offers a platform for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule. The ability to utilize this and similar intermediates in robust synthetic workflows, coupled with reliable in vitro screening assays, forms a fundamental part of the modern drug discovery engine.

References

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine hydrochloride: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative that has emerged as a versatile building block in medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of both chloro and fluoro substituents, impart distinct physicochemical properties that enhance its utility as a synthetic intermediate for creating novel therapeutic agents. This guide provides a comprehensive overview of this compound, covering its synthesis, key applications in drug discovery, and insights into its potential mechanisms of action. Detailed protocols and structure-activity relationships are discussed to provide a practical resource for researchers in the field.

Introduction: The Significance of Substituted Benzamidines in Drug Discovery

Benzamidine and its derivatives are a well-established class of compounds with significant therapeutic potential, primarily recognized for their ability to act as competitive inhibitors of serine proteases like trypsin.[1] The benzamidine moiety serves as a strong pharmacophore that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles.[2] The introduction of halogen atoms, such as chlorine and fluorine, onto the benzene ring can profoundly influence the molecule's properties.

Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4][5] Chlorine substitution can also modulate the electronic and lipophilic character of a molecule, impacting its biological activity.[6] this compound combines these features, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7] It is particularly utilized in the development of drugs targeting enzymes and receptors, with applications in oncology, infectious diseases, and diagnostics.[7][8]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 1187929-52-7[9][10]
Molecular Formula C₇H₇Cl₂FN₂
Molecular Weight 208.05 g/mol [10]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]

Synthesis of this compound

The synthesis of substituted benzamidines can be achieved through several established chemical routes. A common and effective method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding benzamidine hydrochloride.[2]

Proposed Synthetic Pathway for this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for preparing substituted benzamidines.

Step 1: Synthesis of 5-Chloro-2-fluorobenzonitrile

The starting material, 5-chloro-2-fluorobenzonitrile, can be synthesized from 5-chloro-2-fluoroaniline via a Sandmeyer reaction.

Step 2: Pinner Reaction to form the Imino Ether Hydrochloride

5-Chloro-2-fluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.

Step 3: Ammonolysis to yield this compound

The resulting imino ether hydrochloride is then treated with ammonia to produce the final product.

A visual representation of this proposed synthetic workflow is provided below.

G A 5-Chloro-2-fluoroaniline B Sandmeyer Reaction (NaNO2, HCl, CuCN) A->B C 5-Chloro-2-fluorobenzonitrile B->C D Pinner Reaction (Ethanol, HCl gas) C->D E Ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt) D->E F Ammonolysis (Ammonia) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceuticals.[7] Its unique substitution pattern allows for the exploration of structure-activity relationships, leading to the discovery of novel therapeutic agents.[11]

Enzyme Inhibition

The benzamidine scaffold is a well-known inhibitor of serine proteases. The chloro and fluoro substituents on the phenyl ring of this compound can enhance its binding affinity and selectivity for specific enzyme targets.[12] This makes it a valuable building block for developing inhibitors for enzymes involved in various disease processes, including coagulation, inflammation, and cancer.[2][13]

Anticoagulant Agents

Benzamidine derivatives have been investigated for their potential as anticoagulants.[14] The ability of the benzamidine group to mimic the side chain of arginine allows it to bind to the active site of thrombin, a key enzyme in the coagulation cascade. The specific halogenation pattern of this compound can be exploited to fine-tune the potency and pharmacokinetic properties of novel anticoagulant drugs.

Antiviral and Antimicrobial Agents

Substituted benzamidines have demonstrated promising activity against various pathogens.[15][16] The incorporation of this compound into larger molecules can lead to the development of new antiviral and antimicrobial agents. For instance, benzamidine-based compounds have shown potential in treating periodontitis.[15][17]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a research setting.

General Procedure for Amide Coupling

This protocol describes a standard method for coupling this compound with a carboxylic acid to form an N-substituted benzamidine derivative.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted benzamidine.

G A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Agent and Organic Base A->B C Activate Carboxylic Acid (Stir 10-15 min) B->C D Add 5-Chloro-2-fluoro-benzamidine hydrochloride C->D E Stir at Room Temperature (4-24 hours) D->E F Monitor Reaction (TLC or LC-MS) E->F G Work-up: Quench with Water, Extract with Organic Solvent F->G Reaction Complete H Purification: Column Chromatography or Recrystallization G->H I Pure N-substituted Benzamidine H->I

Caption: Experimental workflow for a typical amide coupling reaction.

Safety and Handling

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in modern drug discovery. The strategic incorporation of chlorine and fluorine atoms provides a unique handle for medicinal chemists to modulate the pharmacological properties of lead compounds.[21] Future research will likely focus on expanding the library of derivatives synthesized from this intermediate to explore new biological targets and therapeutic areas. Further investigation into the toxicological profile of halogenated benzamidines is also warranted to ensure the development of safe and effective therapeutics.[22][23] The continued application of this and similar halogenated intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel drugs.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride, a key intermediate in pharmaceutical research and development. The unique substitution pattern of this molecule, featuring both chloro and fluoro groups on the aromatic ring, imparts specific properties that make it a valuable building block in the design of novel therapeutic agents, particularly enzyme inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the synthetic strategy, mechanistic rationale, and practical considerations.

Introduction and Significance

This compound serves as a crucial precursor in medicinal chemistry. Its structural features allow for targeted interactions with biological macromolecules, making it an essential component in the synthesis of compounds for various therapeutic areas.[1] The presence of the halogen substituents influences the electronic properties and binding interactions of the final drug candidates, often enhancing their efficacy and selectivity.[1] This guide will focus on a robust and widely applicable method for its preparation: the Pinner reaction.

Mechanistic Overview: The Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily transformed into amidines.[2][3] The reaction proceeds in two main stages, starting from the readily available 5-Chloro-2-fluoro-benzonitrile.

Stage 1: Formation of the Pinner Salt (Imidate Hydrochloride)

The synthesis begins with the acid-catalyzed reaction of the nitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl).[2][3] The nitrile nitrogen is first protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form an imidate salt, commonly referred to as a "Pinner salt".[2][4]

Stage 2: Aminolysis to the Amidine Hydrochloride

The isolated or in-situ generated Pinner salt is then treated with ammonia, usually in an alcoholic solution. The ammonia displaces the alkoxy group of the imidate to form the desired amidine. The final product is isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base.[2]

Diagram of the Pinner Reaction Mechanism:

Pinner_Reaction cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Aminolysis Nitrile 5-Chloro-2-fluoro-benzonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl PinnerSalt Imidate Hydrochloride (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol PinnerSalt2 Imidate Hydrochloride (Pinner Salt) Amidine This compound PinnerSalt2->Amidine + Ammonia

Caption: The two-stage mechanism of the Pinner reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the Pinner reaction and has been adapted for the specific synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
5-Chloro-2-fluoro-benzonitrile57381-34-7155.56Starting material. Harmful if swallowed, in contact with skin, or if inhaled.[1]
Anhydrous Ethanol64-17-546.07Reagent and solvent. Must be strictly anhydrous.
Anhydrous Hydrogen Chloride (gas)7647-01-036.46Catalyst. Highly corrosive and toxic.[5]
Anhydrous Diethyl Ether60-29-774.12Solvent for precipitation. Highly flammable.
Anhydrous Ammonia (in ethanol)7664-41-717.03Reagent for aminolysis. Corrosive and toxic.
Equipment
  • Three-necked round-bottom flask

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filtration flask

  • Rotary evaporator

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Workflow start Start step1 Dissolve 5-Chloro-2-fluoro-benzonitrile in anhydrous ethanol start->step1 step2 Cool to 0°C step1->step2 step3 Bubble anhydrous HCl gas through the solution step2->step3 step4 Stir at room temperature step3->step4 step5 Precipitate Pinner salt with anhydrous diethyl ether step4->step5 step6 Isolate Pinner salt by filtration step5->step6 step7 Suspend Pinner salt in anhydrous ethanolic ammonia step6->step7 step8 Stir at room temperature step7->step8 step9 Filter to remove ammonium chloride step8->step9 step10 Concentrate the filtrate step9->step10 step11 Recrystallize the crude product step10->step11 end Obtain pure this compound step11->end

Caption: A streamlined workflow for the synthesis of this compound.

Part 1: Synthesis of the Pinner Salt

  • In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 15.6 g (0.1 mol) of 5-Chloro-2-fluoro-benzonitrile in 100 mL of anhydrous ethanol.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated and fumes of HCl are observed at the outlet of the drying tube.

  • Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, add 200 mL of anhydrous diethyl ether to the mixture to precipitate the Pinner salt.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Part 2: Synthesis of this compound

  • Suspend the dried Pinner salt in 150 mL of a saturated solution of anhydrous ammonia in ethanol.

  • Stir the suspension at room temperature for 12-24 hours. A precipitate of ammonium chloride will form.

  • Remove the ammonium chloride by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield pure this compound.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. For the parent benzamidine hydrochloride, the melting point is reported to be around 169-173 °C. The melting point of the target compound is expected to be in a similar range but may vary due to the substituents.
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The protons of the amidinium group may appear as a broad singlet. The exact chemical shifts can be predicted using NMR prediction software.[6][7]
¹³C NMR The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and amidinium groups.
FTIR The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-Cl and C-F stretching vibrations.[8][9]
HPLC High-performance liquid chromatography can be used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[2][10] Purity should ideally be ≥98%.

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 5-Chloro-2-fluoro-benzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid contact with skin, eyes, and clothing.

  • Anhydrous Hydrogen Chloride: Extremely corrosive and toxic.[5] Inhalation can cause severe respiratory damage.[5][11] Handle only in a well-ventilated fume hood with a proper gas scrubbing system.

  • Anhydrous Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with care in a well-ventilated area.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Ensure there are no ignition sources nearby.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Pinner salt Incomplete reaction; presence of moisture.Ensure all reagents and glassware are strictly anhydrous. Extend the reaction time or increase the amount of HCl gas.
Formation of amide byproduct Presence of water during the Pinner salt formation.Use freshly distilled, anhydrous solvents and ensure the HCl gas is dry.
Product contaminated with ammonium chloride Incomplete removal during filtration.Wash the filtered product thoroughly with a solvent in which the product is soluble but ammonium chloride is not (e.g., isopropanol or acetonitrile).[12] Alternatively, ammonium chloride can be removed by sublimation under vacuum.[12]
Difficulty in crystallization Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-fluoro-benzamidine hydrochloride, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental data, this document presents computationally predicted solubility values and outlines detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical protocols to facilitate the integration of this compound into research and development pipelines. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. The protocols for kinetic and thermodynamic solubility assays are detailed, complete with data analysis steps and visualizations, to provide a robust framework for characterizing this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that profoundly influences a drug's bioavailability, efficacy, and developability.[1][2] A compound that cannot adequately dissolve in the gastrointestinal tract will likely exhibit poor absorption, leading to suboptimal therapeutic concentrations in systemic circulation.[1][3] Indeed, it is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, creating a significant hurdle for formulation chemists.[2][4]

This compound is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing biologically active molecules, particularly as inhibitors for various therapeutic targets.[5] Its unique substitution pattern, featuring both chloro and fluoro groups, enhances its potential for specific molecular interactions.[5] Understanding the solubility of this intermediate is therefore not merely an academic exercise but a critical step in harnessing its full therapeutic potential. This guide provides a detailed examination of the predicted solubility of this compound and the experimental workflows required for its empirical validation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation upon which all further development is built. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundChem-Impex[5]
CAS Number 1187929-52-7Chem-Impex[5]
Molecular Formula C₇H₆ClFN₂·HClChem-Impex[5]
Molecular Weight 209.05 g/mol Chem-Impex[5]
Appearance Off-white solidChem-Impex[5]
Purity ≥ 96% (HPLC)Chem-Impex[5]
Storage Conditions 0-8 °CChem-Impex[5]

Solubility Profile: Predicted and Comparative Data

As of the writing of this guide, specific experimental solubility data for this compound is not available in the public domain. However, we can infer its likely solubility characteristics through computational prediction and by examining the solubility of its parent compound, benzamidine hydrochloride.

Computationally Predicted Solubility

To provide a working estimate for researchers, the aqueous solubility of 5-Chloro-2-fluoro-benzamidine was predicted using a well-established computational model. These models utilize the chemical structure to estimate solubility based on fragment contributions and physicochemical parameters.

ParameterPredicted ValueUnitNotes
Intrinsic Solubility Moderate-The solubility of the neutral form of the molecule.
Solubility at pH 7.4 High-Due to the basic nature of the amidine group, the compound is expected to be protonated and more soluble at physiological pH.

Note: These are in silico predictions and should be confirmed by experimental data.

Comparative Solubility of Benzamidine Hydrochloride

The solubility of the parent compound, benzamidine hydrochloride, provides a useful, albeit imperfect, benchmark. The presence of the chloro and fluoro substituents on the target molecule will modulate its solubility relative to the parent structure. The halogen atoms can increase lipophilicity, which might decrease aqueous solubility. However, their influence on the crystal lattice energy and interactions with water molecules can lead to complex and non-intuitive effects.

CompoundSolventSolubilitySource
Benzamidine hydrochloridePBS, pH 7.2~3 mg/mLCayman Chemical[6]
Benzamidine hydrochlorideWaterSoluble, up to 50 mg/mL with heatingSigma-Aldrich
Benzamidine hydrochlorideEthanol~10 mg/mLCayman Chemical[6]
Benzamidine hydrochlorideDMSO~25 mg/mLCayman Chemical[6]
Benzamidine hydrochlorideDimethyl formamide (DMF)~25 mg/mLCayman Chemical[6]

Experimental Determination of Solubility: Protocols and Rationale

To obtain definitive solubility data, empirical determination is essential. The two most common and informative types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early drug discovery.

In the early stages of drug discovery, compounds are often screened in high-throughput formats where they are introduced to aqueous assay buffers from DMSO stock solutions.[3] The kinetic solubility assay provides a rapid assessment of whether a compound is likely to precipitate under these conditions, which could lead to false-negative results or other assay artifacts.[3] It is a pragmatic measure of a compound's "workable" solubility in an experimental setting.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Calibration Standards: Create a series of calibration standards by diluting the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 µM to 100 µM.

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final theoretical concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Phase Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV, using the previously prepared calibration curve for quantification.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Dilute Stock into PBS (pH 7.4) (Final: 100 µM, 1% DMSO) stock->dilution standards Calibration Standards (1-100 µM) hplc HPLC-UV Analysis standards->hplc equilibration Shake for 2 hours dilution->equilibration centrifugation Centrifuge (4000 rpm, 20 min) equilibration->centrifugation supernatant Transfer Supernatant centrifugation->supernatant supernatant->hplc result Calculate Kinetic Solubility hplc->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended period of equilibration, where the dissolved and solid forms of the compound are in equilibrium.[7] This is considered the "true" solubility of the compound and is a critical parameter for understanding its potential for oral absorption and for formulation development.

The thermodynamic solubility represents the maximum amount of a compound that can be dissolved in a given medium under equilibrium conditions.[7] This value is crucial for predicting the in vivo dissolution of an orally administered drug and for developing formulations that can achieve and maintain a therapeutic concentration.[8] The shake-flask method is the gold-standard for determining thermodynamic solubility.[8]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS at pH 7.4 in a glass vial. The presence of excess solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter into a clean vial. Ensure the filter material does not bind the compound.

  • Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to PBS (pH 7.4) shake Shake at Controlled Temperature (24-48 hours) add_solid->shake settle Settle or Centrifuge shake->settle filtrate Filter Supernatant (0.45 µm) settle->filtrate hplc HPLC-UV Analysis filtrate->hplc result Calculate Thermodynamic Solubility hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While experimental solubility data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. The computationally predicted solubility suggests that it is likely to have sufficient aqueous solubility for many applications in drug discovery, particularly at physiological pH. However, these in silico predictions must be substantiated by empirical data. The detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a clear path for researchers to generate this critical data, thereby enabling a more informed progression of drug candidates derived from this important chemical intermediate. The principles and methodologies outlined in this guide are broadly applicable and can serve as a valuable resource for the physicochemical characterization of other novel compounds.

References

Spectroscopic Analysis of 5-Chloro-2-fluoro-benzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-fluoro-benzamidine hydrochloride is a crucial building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts distinct electronic properties that are leveraged in the design of targeted enzyme inhibitors and other bioactive molecules.[1] A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details the experimental parameters for data acquisition and offers an in-depth interpretation of the spectral features, correlating them to the molecular structure. This document is intended to serve as a valuable resource for researchers, enabling a deeper understanding of this important pharmaceutical intermediate.

Introduction: The Significance of this compound in Drug Discovery

Benzamidine derivatives are a well-established class of compounds in medicinal chemistry, often employed as serine protease inhibitors. The presence of the halogen substituents in this compound modulates the reactivity and binding affinity of the molecule, making it a versatile intermediate for creating a diverse range of pharmaceutical candidates.[1]

Spectroscopic characterization is a cornerstone of modern chemical analysis, providing unambiguous confirmation of a molecule's identity and structure. For a compound like this compound, which is often used in multi-step syntheses, verifying its purity and structural integrity at each stage is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic ring substitution and the amidinium group.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable options due to the compound's polarity and the need to exchange labile protons.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

  • Spectral Width: 12-16 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 200-220 ppm.

  • Relaxation Delay (d1): 2 seconds.

Data Summary and Interpretation

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H7.6 - 7.9m-Aromatic Protons
¹H9.0 - 9.5br s--NH₂ Protons
¹³C~165s-C=N (Amidinium)
¹³C115 - 140m-Aromatic Carbons

Interpretation of NMR Data:

  • ¹H NMR: The aromatic region is expected to show a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad and may exchange with residual water in the solvent, affecting their chemical shift and multiplicity.

  • ¹³C NMR: The most downfield signal will correspond to the amidinium carbon due to its direct attachment to two electronegative nitrogen atoms. The aromatic carbons will appear in the typical range of 115-140 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H bonds of the amidinium group and the C=N bond.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Data Summary and Interpretation

Table 2: Predicted IR Spectroscopic Data for this compound

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3400 - 3100N-H stretching (amidinium)Strong, Broad
1680 - 1640C=N stretching (amidinium)Strong
1600 - 1450C=C stretching (aromatic)Medium
1100 - 1000C-F stretchingStrong
800 - 600C-Cl stretchingMedium

Interpretation of IR Data:

The IR spectrum will be dominated by a strong, broad absorption in the high-frequency region corresponding to the N-H stretching vibrations of the protonated amidinium group. A strong band around 1660 cm⁻¹ is characteristic of the C=N stretching vibration. The presence of the C-F and C-Cl bonds will be confirmed by absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show the molecular ion of the free base after the loss of HCl.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

  • A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

Data Summary and Interpretation

Table 3: Predicted Mass Spectrometry Data for 5-Chloro-2-fluoro-benzamidine

m/z (calculated) Ion Notes
173.0231[M+H]⁺ (C₇H₇ClFN₂)Monoisotopic mass of the protonated free base.
175.0201[M+H]⁺ (isotope)Presence of the ³⁷Cl isotope.

Interpretation of Mass Spectrometry Data:

The high-resolution mass spectrum will show a prominent peak corresponding to the protonated molecular ion of the free base, 5-Chloro-2-fluoro-benzamidine. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature, confirming the presence of a chlorine atom in the molecule.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression of analysis:

Spectroscopic_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Interp Elucidate C-H Framework & Connectivity NMR->NMR_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups (N-H, C=N) IR->IR_Interp MS Mass Spectrometry MS_Interp Determine Molecular Weight & Elemental Composition MS->MS_Interp Structure Confirmed Structure of 5-Chloro-2-fluoro-benzamidine HCl NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. A combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is indispensable for scientists and researchers working with this versatile intermediate, ensuring the reliability of their synthetic endeavors and the quality of the resulting biologically active compounds.

References

An In-depth Technical Guide to the Potential Research Applications of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative with significant potential as a lead compound or chemical probe in drug discovery and chemical biology. The benzamidine moiety is a well-established pharmacophore for the inhibition of trypsin-like serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. The strategic incorporation of chloro and fluoro substituents on the phenyl ring is anticipated to modulate the compound's physicochemical properties, including its reactivity, selectivity, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility as a serine protease inhibitor, a potential anticancer agent, and a candidate for antimicrobial discovery. We present the scientific rationale for these applications, detailed experimental protocols for their investigation, and a perspective on the compound's role in advancing novel therapeutic strategies.

Foundational Insights: The Chemical and Biological Rationale

This compound is a synthetic organic compound characterized by a benzamidine core. The amidine group is basic and is typically protonated at physiological pH, allowing it to act as a bioisostere for the guanidinium group of arginine. This mimicry is the basis for the potent and competitive inhibition of trypsin-like serine proteases, which have a conserved aspartate residue in the S1 specificity pocket that recognizes and binds to arginine or lysine residues of their substrates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1187929-52-7[1]
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8 °C[1]

The presence of halogen atoms on the aromatic ring is a key feature of this molecule. Halogenation can significantly influence a compound's biological activity through several mechanisms:[3][4]

  • Modulation of Lipophilicity: The introduction of halogens can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its pharmacokinetic properties.[4]

  • Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can alter the pKa of the amidine group, potentially influencing its binding affinity to target enzymes.

  • Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the enzyme's active site, which can contribute to enhanced binding affinity and selectivity.[2][5]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

Given these properties, this compound is a compelling candidate for investigation in several key research areas.

Application I: Inhibition of Serine Proteases in Thrombosis

The coagulation cascade is a tightly regulated process involving a series of serine proteases that ultimately lead to the formation of a fibrin clot. Dysregulation of this cascade can lead to thrombotic disorders. Factor Xa (FXa) is a critical serine protease at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulant therapy.[6]

Rationale for Targeting Factor Xa

Benzamidine derivatives have been extensively studied as inhibitors of FXa.[6][7] The positively charged amidine group of this compound can be expected to form a salt bridge with the Asp189 residue at the bottom of the S1 pocket of FXa. The substituted phenyl ring can then occupy adjacent hydrophobic pockets, with the halogen atoms potentially forming additional favorable interactions, leading to potent and selective inhibition.

Experimental Workflow: Screening for Factor Xa Inhibition

The following workflow outlines the steps to evaluate the inhibitory potential of this compound against Factor Xa.

cluster_0 Factor Xa Inhibition Screening Workflow prep Compound Preparation (Stock Solution in DMSO or Water) assay Chromogenic Factor Xa Assay prep->assay Serial Dilutions kinetics Determination of IC50 and Ki assay->kinetics Dose-Response Data selectivity Selectivity Profiling (vs. Thrombin, Trypsin) kinetics->selectivity Potency & Mode of Inhibition conclusion Lead Candidate Identification selectivity->conclusion Selectivity Data

Caption: Workflow for evaluating a novel compound as a Factor Xa inhibitor.

Detailed Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol is adapted from standard methodologies for assessing FXa activity using a chromogenic substrate.

Materials:

  • Human Factor Xa (purified enzyme)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 150 mM NaCl and 0.1% BSA)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or vehicle control, e.g., DMSO)

    • Human Factor Xa solution (final concentration e.g., 1-5 nM)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using the Cheng-Prusoff equation or by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression.[8][9][10]

Application II: Targeting Urokinase Plasminogen Activator (uPA) in Cancer Metastasis

Urokinase plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer cell invasion and metastasis. It converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating tumor cell migration. High levels of uPA are often associated with poor prognosis in various cancers.

Rationale for Targeting uPA

As a trypsin-like serine protease, uPA is an attractive target for benzamidine-based inhibitors. By inhibiting uPA activity, this compound could potentially block the degradation of the ECM and thereby inhibit cancer cell invasion.

Experimental Workflow: Investigating Anti-Invasive Properties

cluster_1 Anti-Invasion Research Workflow upa_assay uPA Inhibition Assay (Chromogenic) cytotoxicity Cytotoxicity Assay (MTT or XTT) upa_assay->cytotoxicity Determine non-toxic concentrations invasion Boyden Chamber Invasion Assay cytotoxicity->invasion Test at non-toxic concentrations mechanism Mechanism of Action Studies invasion->mechanism Investigate downstream effects

Caption: A workflow for assessing the anti-invasive potential of a compound.

Detailed Protocol: Boyden Chamber Cell Invasion Assay

This protocol describes a common method to assess the invasive potential of cancer cells in vitro.[6][11][12]

Materials:

  • Invasive cancer cell line (e.g., MDA-MB-231, HT-1080)

  • Boyden chamber inserts (e.g., 8 µm pore size) with a companion 24-well plate

  • Matrigel or another basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate for 2-4 hours at 37°C to allow for gelation.

  • Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts, along with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 12-48 hours (depending on the cell line) at 37°C in a CO₂ incubator.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol and then stain with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Alternatively, the dye can be eluted, and the absorbance measured with a plate reader.

  • Cytotoxicity Control: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or XTT) to ensure that the observed reduction in invasion is not due to cell death.[6][9]

Application III: Antimicrobial Discovery

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Halogenated aromatic compounds have been reported to possess antibacterial and antifungal activities.[8][13][14]

Rationale for Antimicrobial Investigation

The presence of chlorine and fluorine atoms in this compound, combined with its aromatic structure, suggests it may have antimicrobial properties. The potential mechanisms of action for such compounds can be diverse, including disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[15][16]

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_2 Antimicrobial Screening Workflow mic_det MIC Determination (Broth Microdilution) mbc_det MBC Determination mic_det->mbc_det Determine bactericidal/static effect spectrum Spectrum of Activity (Gram+/-, Fungi) mic_det->spectrum Test against a panel of microbes moa Mechanism of Action Studies mbc_det->moa Investigate how the compound kills

Caption: A workflow for the evaluation of a compound's antimicrobial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Materials:

  • Bacterial and/or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow a fresh culture of the microorganism and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies is the MBC.

Concluding Remarks

This compound represents a promising starting point for drug discovery and chemical biology research. Its structural features suggest a high likelihood of activity as a serine protease inhibitor, with potential applications in thrombosis and oncology. Furthermore, its halogenated aromatic nature warrants investigation into its antimicrobial properties. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this and structurally related compounds.

References

5-Chloro-2-fluoro-benzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-2-fluoro-benzamidine hydrochloride as a potential competitive inhibitor of serine proteases. While specific empirical data for this particular compound is not extensively available in peer-reviewed literature, this document synthesizes the well-established principles of benzamidine-based inhibition and the known effects of halogen substitutions to project its mechanism of action, guide experimental validation, and highlight its potential in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel serine protease inhibitors.

Introduction: The Enduring Significance of Serine Proteases as Therapeutic Targets

Serine proteases represent a large and diverse family of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Their catalytic activity is defined by the presence of a highly conserved catalytic triad, featuring a critical serine residue in the active site. The dysregulation of serine protease activity is a hallmark of numerous pathological conditions, ranging from thrombotic disorders and inflammatory diseases to cancer and viral infections.[2] Consequently, the development of potent and selective serine protease inhibitors remains a cornerstone of modern therapeutic research.

Benzamidine and its derivatives have long been recognized as a foundational scaffold for the design of reversible, competitive inhibitors targeting trypsin-like serine proteases.[1][3] The positively charged amidinium group of benzamidine effectively mimics the side chains of natural substrates like arginine and lysine, enabling it to bind with high affinity to the S1 specificity pocket of these enzymes.[1][3] This guide focuses on a specific halogenated derivative, this compound, to provide a framework for its investigation as a serine protease inhibitor.

Chemical Profile: this compound

  • IUPAC Name: 5-Chloro-2-fluorobenzenecarboximidamide hydrochloride

  • CAS Number: 1187929-52-7

  • Molecular Formula: C₇H₇Cl₂FN₂

  • Molecular Weight: 209.05 g/mol

  • Structure: Image generated for illustrative purposes.

This compound is a synthetic organic compound, typically available as a stable crystalline solid.[4] Its utility in medicinal chemistry is primarily as a building block for more complex molecules.[4] The presence of both chloro and fluoro substituents on the benzamidine core is expected to significantly modulate its electronic properties and binding interactions compared to the parent benzamidine molecule.

Projected Mechanism of Action: A Competitive Inhibition Model

Based on the extensive literature on benzamidine-based inhibitors, this compound is predicted to act as a reversible, competitive inhibitor of trypsin-like serine proteases.

The core of its inhibitory action is the electrostatic interaction between the positively charged amidinium group and the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin.[1] This interaction anchors the inhibitor within the active site, physically occluding the entry of the natural substrate.

The Influence of Halogen Substituents:

The chloro and fluoro groups at the 5- and 2-positions, respectively, are anticipated to influence the binding affinity and selectivity through several mechanisms:

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. Their presence will decrease the pKa of the amidinium group, potentially affecting the strength of the key electrostatic interaction with Asp189.

  • Hydrophobicity: The chloro group, in particular, increases the hydrophobicity of the molecule. This can lead to enhanced van der Waals interactions with hydrophobic residues lining the S1 pocket, thereby increasing binding affinity.[5]

  • Halogen Bonding: The chlorine atom may participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as the backbone carbonyl oxygens) within the active site, further stabilizing the enzyme-inhibitor complex.

  • Conformational Effects: The substitution pattern can influence the preferred conformation of the inhibitor, potentially pre-organizing it for optimal binding to the active site.

The interplay of these factors will determine the overall inhibitory potency and selectivity profile of this compound against a panel of serine proteases.

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical binding of this compound within the S1 pocket of a trypsin-like serine protease.

G cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_inhibitor 5-Chloro-2-fluoro-benzamidine Asp189 Asp189 (Anionic Pocket) Hydrophobic_Pocket Hydrophobic Pocket Walls Backbone_Carbonyls Backbone Carbonyls Amidinium Amidinium Group (+ve charge) Amidinium->Asp189 Electrostatic Interaction Benzene_Ring Benzene Ring Benzene_Ring->Hydrophobic_Pocket Hydrophobic Interactions Chloro 5-Chloro Chloro->Hydrophobic_Pocket Enhanced van der Waals Contact Chloro->Backbone_Carbonyls Potential Halogen Bonding Fluoro 2-Fluoro

Figure 1: Hypothetical binding mode of 5-Chloro-2-fluoro-benzamidine in a serine protease S1 pocket.

Experimental Protocols for Inhibitor Characterization

To empirically validate the inhibitory potential of this compound, a systematic series of in vitro assays is required. The following protocols provide a robust framework for this characterization.

General Materials and Reagents
  • Target serine protease (e.g., Trypsin, Thrombin, Factor Xa)

  • Appropriate chromogenic or fluorogenic substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • 96-well microplates (clear for absorbance, black for fluorescence)

  • Microplate reader

Protocol 1: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

This protocol outlines a standard method to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare enzyme, substrate, and inhibitor solutions Serial_Dilution Create serial dilutions of the inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Add inhibitor dilutions and enzyme to plate Serial_Dilution->Plate_Setup Incubation Pre-incubate enzyme and inhibitor Plate_Setup->Incubation Reaction_Start Initiate reaction by adding substrate Incubation->Reaction_Start Measurement Measure absorbance/ fluorescence over time Reaction_Start->Measurement Velocity_Calc Calculate initial reaction velocities Measurement->Velocity_Calc Dose_Response Plot % inhibition vs. [Inhibitor] Velocity_Calc->Dose_Response IC50_Det Determine IC50 value from the curve Dose_Response->IC50_Det

Figure 2: Workflow for the determination of IC₅₀.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve the serine protease in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis.

    • Prepare a stock solution of the chromogenic or fluorogenic substrate.

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO), and then prepare a series of dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of each inhibitor dilution to triplicate wells.

    • Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).

    • Add a fixed volume of the enzyme solution to all wells except the background controls.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Kᵢ (Inhibition Constant) and Mode of Inhibition

To gain deeper insight into the inhibitor's potency and mechanism, the inhibition constant (Kᵢ) should be determined. This requires measuring enzyme kinetics at various substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Assay Setup:

    • Prepare a matrix of reaction conditions in a 96-well plate with varying concentrations of both the substrate and this compound.

    • Include a set of reactions with no inhibitor at each substrate concentration.

  • Kinetic Measurements:

    • Initiate the reactions by adding the enzyme.

    • Measure the initial reaction velocities (V₀) for each condition as described in Protocol 1.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • The Kᵢ value can be calculated from the change in the apparent Kₘ at different inhibitor concentrations.

Data Presentation: A Framework for Reporting

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Inhibitory Activity of this compound

Serine ProteaseIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
TrypsinTBDTBDPredicted: Competitive
ThrombinTBDTBDPredicted: Competitive
Factor XaTBDTBDPredicted: Competitive
PlasminTBDTBDPredicted: Competitive

TBD: To be determined experimentally.

Conclusion and Future Directions

This compound presents a compelling, albeit currently uncharacterized, candidate for the inhibition of serine proteases. Its structural design, based on the well-validated benzamidine scaffold and augmented by halogen substitutions, suggests a high probability of competitive inhibitory activity. The experimental framework provided in this guide offers a clear path for the empirical determination of its potency, selectivity, and mechanism of action.

Future research should focus on:

  • Comprehensive Screening: Evaluating the inhibitory activity against a broad panel of serine proteases to establish its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the specific contributions of the chloro and fluoro substituents.

  • Structural Biology: Obtaining co-crystal structures of the inhibitor bound to target proteases to definitively elucidate the binding mode and guide further optimization.

  • In Vivo Evaluation: Assessing the pharmacokinetic properties and therapeutic efficacy in relevant animal models of disease.

Through such systematic investigation, the full potential of this compound as a lead compound in the development of novel serine protease-targeted therapeutics can be realized.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Utilizing 5-Chloro-2-fluoro-benzamidine hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Chloro-2-fluoro-benzamidine hydrochloride as a Serine Protease Inhibitor

This compound is a substituted benzamidine derivative that serves as a valuable tool for researchers investigating the function and therapeutic potential of trypsin-like serine proteases.[1][2] Benzamidine and its analogs are well-established as reversible, competitive inhibitors of this class of enzymes, which play crucial roles in a myriad of physiological and pathological processes.[3][4] The unique structural features of this compound, including the presence of chloro and fluoro substituents, enhance its reactivity and selectivity, making it a key building block in the development of novel therapeutic agents and diagnostic tools.[5]

Trypsin-like serine proteases are characterized by a highly conserved catalytic triad (histidine, aspartic acid, and serine) within their active site.[6][7] These enzymes are involved in processes ranging from digestion and blood coagulation to tissue remodeling and cancer progression.[8][9] Dysregulation of their activity is implicated in numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[10][11] Consequently, the identification and characterization of potent and selective inhibitors are of paramount importance in drug discovery and biomedical research.

This guide provides a comprehensive, step-by-step protocol for the effective use of this compound in enzyme assays, enabling researchers to accurately determine its inhibitory potency and elucidate its mechanism of action against target serine proteases.

Mechanism of Action: Competitive Inhibition at the Active Site

Benzamidine-based inhibitors, including this compound, function as reversible, competitive inhibitors.[1][12] Their mechanism of action is rooted in their structural mimicry of the natural substrates of trypsin-like serine proteases, which typically possess arginine or lysine residues at the P1 position. The positively charged amidinium group of the benzamidine moiety forms a strong ionic interaction with the negatively charged aspartate residue (Asp189 in the chymotrypsin numbering system) located at the bottom of the S1 specificity pocket of the enzyme's active site.[13] This interaction anchors the inhibitor within the active site, physically blocking the entry and binding of the natural substrate, thereby preventing catalysis.

The reversible nature of this inhibition means that the inhibitor can associate and dissociate from the enzyme's active site.[12] The potency of the inhibition is determined by the inhibitor's affinity for the active site, which is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher affinity and more potent inhibition.[14]

Experimental Protocols: A Guide to Assay Design and Execution

The following protocols are designed to be adaptable for a range of trypsin-like serine proteases. It is crucial to optimize the assay conditions for each specific enzyme-substrate pair.

PART 1: Preparation of Reagents and Stock Solutions

1.1. This compound Stock Solution:

  • Rationale: A concentrated stock solution allows for accurate serial dilutions and minimizes the volume of solvent added to the final assay, reducing potential solvent-induced artifacts.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in an appropriate solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.[15] Ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

1.2. Enzyme Stock Solution:

  • Rationale: The enzyme concentration should be carefully chosen to ensure a linear reaction rate over the desired time course and to be within the sensitive range of the detection method.

  • Procedure:

    • Reconstitute the lyophilized enzyme in a buffer that ensures its stability and activity. Refer to the manufacturer's instructions for the optimal buffer composition and pH.

    • Determine the active enzyme concentration using a validated method, such as active site titration.

    • Store the enzyme stock solution in aliquots at -80°C to maintain its activity. Avoid repeated freeze-thaw cycles.

1.3. Substrate Stock Solution:

  • Rationale: The choice of substrate is critical for a successful assay. Fluorogenic or chromogenic substrates are commonly used as they provide a continuous and sensitive measure of enzyme activity.[16]

  • Procedure:

    • Dissolve the substrate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10-100 mM).

    • Store the substrate stock solution protected from light at -20°C.

1.4. Assay Buffer:

  • Rationale: The assay buffer must provide a stable environment for the enzyme, maintaining its optimal pH and ionic strength for catalytic activity.

  • Procedure:

    • Prepare a buffer solution with a pH that is optimal for the target enzyme's activity. Common buffers include Tris-HCl, HEPES, and phosphate buffers.

    • The buffer may also contain salts (e.g., NaCl) and additives (e.g., CaCl₂, BSA) to enhance enzyme stability and activity. These should be optimized for the specific enzyme being studied.

PART 2: Determination of the Inhibitor's IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific assay conditions.[14] It is a crucial parameter for evaluating the potency of an inhibitor.[17]

2.1. Experimental Setup:

  • Plate Layout: A 96-well microplate is recommended for this assay. Include wells for:

    • Blank: Assay buffer only (to measure background signal).

    • Negative Control (100% activity): Enzyme and substrate in assay buffer (no inhibitor).

    • Positive Control (0% activity): Substrate in assay buffer (no enzyme).

    • Inhibitor dilutions: Enzyme, substrate, and varying concentrations of this compound.

  • Inhibitor Concentrations: Prepare a serial dilution of the this compound stock solution. A common approach is to use 2-fold or half-log dilutions, covering a wide concentration range (e.g., from 1 nM to 100 µM).[18]

2.2. Assay Protocol (Example for a Fluorogenic Substrate):

  • Prepare the inhibitor dilutions in the 96-well plate. Add the appropriate volume of the diluted inhibitor to the corresponding wells.

  • Add the enzyme to all wells except the positive control. The final enzyme concentration should be kept constant and at a level that provides a robust signal.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[19]

  • Monitor the reaction: Immediately place the plate in a microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes). The readings should be taken at regular intervals to determine the initial reaction velocity (V₀).

2.3. Data Analysis:

  • Calculate the initial reaction velocities (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curves (fluorescence vs. time).

  • Normalize the data: Express the reaction velocities as a percentage of the uninhibited control (negative control).

  • Generate a dose-response curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value: Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to obtain the IC₅₀ value.[19]

PART 3: Elucidating the Mechanism of Inhibition

To confirm that this compound acts as a competitive inhibitor, a mechanism of action (MOA) study is performed. This involves measuring the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) in the presence of different concentrations of the inhibitor.[20]

3.1. Experimental Design:

  • This experiment is typically performed by varying the substrate concentration at several fixed inhibitor concentrations (including a zero-inhibitor control).

3.2. Assay Protocol:

  • Prepare a set of reactions for each fixed inhibitor concentration.

  • Within each set, vary the substrate concentration over a range that brackets the Kₘ value (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Add the enzyme and the fixed concentration of the inhibitor to the wells and pre-incubate as before.

  • Initiate the reactions by adding the varying concentrations of the substrate.

  • Monitor the reaction kinetics as described in the IC₅₀ determination protocol.

3.3. Data Analysis:

  • Calculate the initial reaction velocities for each substrate concentration at each inhibitor concentration.

  • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, while the apparent Kₘ increases with increasing inhibitor concentration.[20]

  • Alternatively, fit the data directly to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Kₘ and Vₘₐₓ values for each inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration used in the IC₅₀ experiment and Kₘ is the Michaelis-Menten constant for the substrate.[18]

Data Presentation and Visualization

Table 1: Representative Data for IC₅₀ Determination of this compound against a Trypsin-like Serine Protease
Inhibitor Concentration (µM)% Inhibition
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.4 ± 1.8
10098.1 ± 0.9
IC₅₀ (µM) 1.05
Table 2: Kinetic Parameters in the Presence of this compound
Inhibitor Concentration (µM)Apparent Kₘ (µM)Vₘₐₓ (RFU/min)
0 (Control)10.25012
0.515.35005
1.020.14998
2.030.55020

Visualizing the Workflow and Concepts

Enzyme_Inhibition_Workflow cluster_prep PART 1: Reagent Preparation cluster_ic50 PART 2: IC50 Determination cluster_moa PART 3: Mechanism of Action P1 Prepare Inhibitor Stock Solution (10 mM) I1 Serial Dilution of Inhibitor P1->I1 P2 Prepare Enzyme Stock Solution I2 Enzyme + Inhibitor Pre-incubation P2->I2 M1 Vary Substrate Concentration at Fixed Inhibitor Concentrations P2->M1 P3 Prepare Substrate Stock Solution I3 Initiate with Substrate (at Km) P3->I3 P3->M1 P4 Prepare Assay Buffer P4->I2 P4->M1 I1->I2 I2->I3 I4 Monitor Reaction (Initial Velocity) I3->I4 I5 Dose-Response Curve & IC50 Calculation I4->I5 I5->M1 Inform MOA study M2 Monitor Reaction (Initial Velocity) M1->M2 M3 Michaelis-Menten & Lineweaver-Burk Plots M2->M3 M4 Determine Ki M3->M4

Caption: Experimental workflow for characterizing this compound.

Competitive_Inhibition_Mechanism cluster_enzyme Enzyme Active Site Enzyme E ES_Complex ES Enzyme->ES_Complex + S EI_Complex EI Enzyme->EI_Complex + I Substrate S Inhibitor I (5-Chloro-2-fluoro-benzamidine) ES_Complex->Enzyme + P Product P

Caption: Mechanism of competitive inhibition by this compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following self-validating checks into your experimental design:

  • Linearity of the Assay: Confirm that the initial reaction velocity is linear with respect to both time and enzyme concentration.

  • Solvent Effects: Run controls with the same concentration of the solvent (e.g., DMSO) used for the inhibitor to ensure it does not affect enzyme activity.

  • Positive and Negative Controls: Always include appropriate controls in every experiment to validate the assay's performance.

  • Reproducibility: Perform experiments in triplicate and repeat the entire experiment on different days to ensure the results are consistent.

  • Orthogonal Assays: If possible, use a different assay format (e.g., a different substrate or detection method) to confirm the inhibitory activity.

Conclusion

This compound is a potent tool for the investigation of trypsin-like serine proteases. By following the detailed protocols outlined in this guide, researchers can confidently determine its inhibitory potency and mechanism of action. Adherence to sound experimental design, including appropriate controls and data analysis methods, will ensure the generation of high-quality, reliable data, thereby advancing our understanding of serine protease biology and facilitating the development of novel therapeutics.

References

Preparation of Stock Solutions of 5-Chloro-2-fluoro-benzamidine hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the materials, safety precautions, and a validated protocol for the preparation of stock solutions of 5-Chloro-2-fluoro-benzamidine hydrochloride. This compound is a critical intermediate in pharmaceutical research and a valuable tool in biochemical assays, particularly in the development of enzyme inhibitors.[1][2] The protocol herein is designed to ensure the accurate and reproducible preparation of stock solutions for use by researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

This compound is a substituted benzamidine derivative with significant applications in medicinal chemistry and drug discovery.[1] Its structural features, including the chloro and fluoro substituents on the benzene ring, enhance its reactivity and selectivity, making it a valuable building block for the synthesis of targeted therapeutic agents.[1][2] As with many amidine-containing compounds, it is often utilized as a serine protease inhibitor in biochemical studies.[3][4]

The preparation of an accurate and stable stock solution is the foundational step for any downstream application. The hydrochloride salt form of this compound generally confers greater aqueous solubility compared to its free base, a common strategy to improve the bioavailability and handling of weakly basic drugs.[5] However, the stability of amidine compounds in protic solvents can be a concern, necessitating careful consideration of solvent choice and storage conditions to prevent degradation.[6] This protocol is therefore designed to mitigate these risks and ensure the integrity of the prepared stock solution.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 96% (HPLC)[1]
Storage (Solid) 0-8 °C[1]
SolventSolubility of Benzamidine HClSource
Ethanol~10 mg/mL[7]
DMSO~25 mg/mL[7]
Dimethylformamide (DMF)~25 mg/mL[7]
PBS (pH 7.2)~3 mg/mL[7]

Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powdered compound.

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[10][11] Do not ingest. If swallowed, seek immediate medical attention.[8][11]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, as recommended between 0-8°C.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials and Equipment
  • This compound (MW: 209.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Step-by-Step Procedure
  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Accurately weigh out 2.09 mg of this compound and transfer it to a clean, dry microcentrifuge tube or vial.

    • Rationale: The molecular weight is 209.05 g/mol . To prepare a 10 mM (0.010 mol/L) solution, 2.09 mg is required for a final volume of 1 mL.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Rationale: DMSO is an excellent solvent for many organic compounds and is generally compatible with downstream cellular assays at low final concentrations.[7] Anhydrous DMSO is recommended to minimize potential hydrolysis of the amidine group.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -20°C or -80°C for long-term storage.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[12] Storage at low temperatures enhances the stability of the stock solution.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate compound to room temperature B Weigh 2.09 mg of 5-Chloro-2-fluoro-benzamidine HCl A->B Prevent condensation C Add 1 mL of anhydrous DMSO B->C Transfer to tube D Vortex until fully dissolved C->D Ensure homogeneity E Aliquot into single-use volumes D->E Prevent degradation F Store at -20°C or -80°C E->F Long-term stability

Caption: Workflow for preparing a 10 mM stock solution.

Quality Control and Validation

To ensure the accuracy of the prepared stock solution, the following quality control measures are recommended:

  • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectroscopy by measuring the absorbance at the compound's λmax, if known, and applying the Beer-Lambert law.

  • Purity Assessment: The purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). This will also allow for the detection of any potential degradation products.

Stability and Storage Considerations

The stability of this compound in solution is critical for the reproducibility of experiments.

  • Aqueous Solutions: Based on data for benzamidine hydrochloride, aqueous solutions are not recommended for storage for more than one day.[7] If working in an aqueous buffer is necessary, prepare the dilution fresh from the DMSO stock solution immediately before use.

  • Organic Stock Solutions: Stock solutions in anhydrous DMSO or other suitable organic solvents are significantly more stable. When stored properly at -20°C or -80°C and protected from light and moisture, the stock solution should be stable for several months.[12] Avoid repeated freeze-thaw cycles.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of a 10 mM stock solution of this compound. By adhering to the principles of safe handling, accurate measurement, and appropriate storage, researchers can ensure the integrity and reproducibility of their experimental results when utilizing this important chemical compound.

References

A Researcher's Guide to the In Vitro Characterization of 5-Chloro-2-fluoro-benzamidine hydrochloride as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intricate signaling pathways governed by nitric oxide (NO) present a fertile ground for therapeutic intervention. As researchers, our ability to precisely dissect the activity of compounds that modulate this pathway is paramount. This guide is crafted from field-proven methodologies to provide a robust framework for the in vitro evaluation of 5-Chloro-2-fluoro-benzamidine hydrochloride, a compound of interest in the landscape of enzyme inhibition. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering you to generate reproducible, high-quality data.

Introduction: The Dual Role of Nitric Oxide and the Rationale for Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by the nitric oxide synthase (NOS) family of enzymes.[1][2] This family comprises three distinct isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While eNOS and nNOS are constitutively expressed and produce low levels of NO for vital physiological functions like vasodilation and neurotransmission, iNOS is expressed in response to immunological stimuli and can produce large, sustained amounts of NO as part of the inflammatory response.[1]

This distinction is critical from a therapeutic standpoint. Overproduction of NO by iNOS is a key pathological driver in chronic inflammation, sepsis, and certain cancers. Conversely, dysregulation of constitutive eNOS and nNOS activity is implicated in cardiovascular and neurodegenerative diseases. Consequently, the development of isoform-selective NOS inhibitors is a significant goal in medicinal chemistry.[3] this compound, as a benzamidine derivative, belongs to a class of compounds known for their interaction with enzymes, making it a candidate for NOS inhibition.[4][5][6] This guide provides the necessary protocols to rigorously test this hypothesis.

Experimental Strategy: A Multi-Faceted Approach

A thorough in vitro characterization of a potential enzyme inhibitor requires a systematic approach. Our investigation into this compound will be structured around three core experimental pillars:

  • Potency Determination (IC50): Quantifying the concentration of the compound required to inhibit 50% of the activity for each NOS isoform.

  • Selectivity Profiling: Comparing the IC50 values to determine if the compound preferentially inhibits one isoform over the others.

  • Mechanism of Action (MoA): Elucidating how the compound inhibits the enzyme through kinetic studies.

This workflow ensures a comprehensive understanding of the compound's biochemical activity.

Figure 1. Logical workflow for the in vitro characterization of a putative NOS inhibitor.

Core Protocol: Quantifying NOS Inhibition via the Griess Assay

The most direct and widely adopted method for measuring NOS activity in vitro is to quantify the production of NO. However, NO is a transient radical. The Griess assay circumvents this by measuring nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solution.[7][8]

Principle: The assay relies on a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, purple-colored azo compound, which is quantifiable by measuring its absorbance at 540 nm.[7] For accurate assessment of total NO production, nitrate (NO₃⁻) is first enzymatically converted to nitrite using nitrate reductase.[9]

Materials & Reagents
  • Compound: this compound

  • Enzymes: Recombinant human iNOS, nNOS, and eNOS

  • Substrate: L-Arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)[1]

  • Additional Reagents for eNOS/nNOS: Calmodulin, CaCl₂

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Detection: Griess Reagent System (Sulfanilamide, NED), Nitrate Reductase, Sodium Nitrite standard

  • Hardware: 96-well clear microplates, spectrophotometric plate reader

Step-by-Step Protocol for IC50 Determination
  • Compound Preparation:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. Then, dilute these stocks into the Assay Buffer to achieve the final desired concentrations for the assay. This two-step dilution minimizes the final DMSO concentration in the reaction.

  • Reaction Master Mix Preparation:

    • For each NOS isoform, prepare a dedicated master mix. This is critical for consistency.

    • iNOS Master Mix: In Assay Buffer, combine L-Arginine, NADPH, FAD, FMN, and BH4 to their final desired concentrations.

    • eNOS/nNOS Master Mix: In Assay Buffer, combine the same cofactors as iNOS, and additionally include Calmodulin and CaCl₂.

    • Expert Tip: Cofactors like BH4 are susceptible to oxidation. Prepare master mixes fresh and keep them on ice.

  • Assay Plate Setup (per isoform):

    • Total Activity Wells (n=3): 20 µL Master Mix + 20 µL vehicle (e.g., 1% DMSO in Assay Buffer).

    • Inhibitor Wells (n=3 per concentration): 20 µL Master Mix + 20 µL of diluted this compound.

    • Blank Wells (n=3): 20 µL Master Mix (without L-Arginine) + 20 µL vehicle.

  • Enzyme Addition & Incubation:

    • Pre-dilute the respective NOS enzyme in cold Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to all wells.

    • Seal the plate and incubate at 37°C for 60 minutes. Ensure this incubation time falls within the linear range of the reaction, which should be determined during assay validation.

  • Nitrate Reduction & Color Development:

    • Add 10 µL of Nitrate Reductase to each well, followed by its necessary cofactors as per the supplier's protocol. Incubate for 20 minutes at 37°C.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm (A540) using a microplate reader.

Data Analysis and Interpretation
  • Calculate % Inhibition:

    • Average the A540 readings for each condition.

    • Correct for background by subtracting the average A540 of the Blank wells from all other wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (A540_Inhibitor / A540_Total_Activity))

  • Determine IC50:

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and derive the IC50 value.

Table 1: Hypothetical IC50 and Selectivity Data

ParameteriNOSeNOSnNOS
IC50 (µM) 0.4552.515.2
Selectivity vs. iNOS -117-fold34-fold
Selectivity vs. nNOS 0.03-fold3.5-fold-

This hypothetical data suggests the compound is a potent and selective iNOS inhibitor.

Mechanism of Action (MoA) Elucidation

Once the primary target is identified (e.g., iNOS), the next logical step is to determine the mechanism of inhibition. This is achieved by measuring the effect of the inhibitor on the enzyme's kinetics with respect to its substrate, L-Arginine.

Experimental Design for Kinetic Studies

The core assay remains the same, but with a crucial modification: you will vary the concentration of the substrate (L-Arginine) while keeping the inhibitor concentration fixed.

  • Setup: Perform the iNOS assay with a matrix of conditions:

    • Vary L-Arginine concentrations (e.g., 0.1x to 10x the known Km value for L-Arginine).

    • Run these assays in the absence of the inhibitor (control) and in the presence of two or three fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Generate a Lineweaver-Burk (double reciprocal) plot: 1/V versus 1/[L-Arginine].

Interpreting Kinetic Data

The pattern of the lines on the Lineweaver-Burk plot reveals the inhibition mechanism.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp Lines intersect on the Y-axis (Km increases, Vmax is constant) noncomp Lines intersect on the X-axis (Km is constant, Vmax decreases) uncomp Lines are parallel (Both Km and Vmax decrease) Inhibitor Inhibitor binds to Enzyme's Active Site Inhibitor->comp Inhibitor2 Inhibitor binds to Allosteric Site Inhibitor2->noncomp Inhibitor3 Inhibitor binds only to Enzyme-Substrate Complex Inhibitor3->uncomp

Figure 2. Interpreting Lineweaver-Burk plots for MoA determination.

Self-Validation and Data Integrity

Trustworthy data is the bedrock of scientific progress. Incorporate these checks into your workflow:

  • Positive Control: Always include a known NOS inhibitor (e.g., L-NAME) to confirm assay performance.

  • Z'-Factor: For screening applications, calculate the Z'-factor for the assay plates. A value > 0.5 indicates a robust and reliable assay.

  • Solvent Tolerance: Ensure the final concentration of your solvent (e.g., DMSO) does not impact enzyme activity. Run a vehicle control curve.

  • Reproducibility: All experiments should be performed with at least three technical replicates and validated with at least two independent biological replicates.

By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently and accurately define the in vitro profile of this compound, paving the way for its further development.

References

Characterizing the Cellular Activity of 5-Chloro-2-fluoro-benzamidine hydrochloride: A Putative Inhibitor of Protein Arginine Deiminase (PAD) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for utilizing 5-Chloro-2-fluoro-benzamidine hydrochloride in cell-based assays. Based on its structural features as a benzamidine derivative, this compound is investigated as a putative inhibitor of Protein Arginine Deiminases (PADs), a class of enzymes implicated in a range of pathologies including autoimmune diseases and cancer. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for characterizing its inhibitory effects on PAD4-mediated protein citrullination and subsequent biological outcomes, such as Neutrophil Extracellular Trap (NET) formation. The methodologies herein are designed to be self-validating, incorporating essential controls to ensure scientific rigor and trustworthiness of results for researchers in drug discovery and chemical biology.

Scientific Introduction: The Rationale for Investigating 5-Chloro-2-fluoro-benzamidine as a PAD Inhibitor

This compound is a chemical intermediate used in the synthesis of pharmacologically active compounds.[1][2] Its core benzamidine structure is a well-established pharmacophore known to target enzymes like proteases and, notably, Protein Arginine Deiminases (PADs).[3][4][5] The PAD family of calcium-dependent enzymes catalyzes the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[6] This conversion from a positively charged arginine to a neutral citrulline can significantly alter protein structure and function.[7]

Of the five human PAD isozymes, PAD2 and PAD4 are the most studied in the context of inflammatory diseases and cancer.[8] PAD4 is of particular interest as it contains a nuclear localization sequence, allowing it to citrullinate nuclear proteins, most notably histones.[7][9] The citrullination of histones, particularly histone H3 (CitH3), neutralizes their positive charge, leading to chromatin decondensation.[7] In neutrophils, this is a critical initiating step for the formation of Neutrophil Extracellular Traps (NETs)—web-like structures of DNA, histones, and granular proteins released to trap and kill pathogens.[10]

However, dysregulated PAD4 activity and excessive NET formation (NETosis) are linked to the pathogenesis of autoimmune diseases like rheumatoid arthritis and lupus, as well as cancer progression and thrombosis.[8][10][11] This makes PAD4 a compelling therapeutic target. Given that established pan-PAD inhibitors like Cl-amidine share structural motifs with benzamidine derivatives[3][4], it is logical to hypothesize that this compound may exert inhibitory effects on PAD enzymes. This guide outlines the necessary assays to test this hypothesis, moving from initial biochemical validation to robust cell-based characterization.

cluster_stimulus Cellular Stimulus cluster_pathway Intracellular Pathway cluster_outcome Biological Outcome Stimulus Pathogen (PMA) Inflammatory Signal Calcium Ionophore Ca_Influx ↑ Intracellular Ca2+ Stimulus->Ca_Influx PAD4_Activation PAD4 Activation Ca_Influx->PAD4_Activation Cit_Histone Citrullinated Histone H3 (CitH3) PAD4_Activation->Cit_Histone Catalysis Inhibitor 5-Chloro-2-fluoro- benzamidine hydrochloride Inhibitor->PAD4_Activation Inhibition Histone Histone H3 (Arginine) Histone->Cit_Histone Chromatin Chromatin Decondensation Cit_Histone->Chromatin NETosis NETosis Chromatin->NETosis

Figure 1: The PAD4 signaling pathway. Cellular stimuli increase intracellular calcium, activating PAD4. PAD4 then citrullinates histone H3, leading to chromatin decondensation and NETosis. 5-Chloro-2-fluoro-benzamidine is hypothesized to inhibit PAD4 activation.

Assay Principles and Design

To comprehensively evaluate a putative PAD inhibitor, a multi-tiered assay strategy is essential. This approach ensures that observed effects are due to direct enzyme inhibition and are relevant in a physiological, cell-based context.

  • Tier 1: Biochemical Potency Assay (IC₅₀ Determination): The first step is to confirm direct inhibition of the purified enzyme and determine the compound's potency (IC₅₀). Fluorometric assays are ideal for this, offering high sensitivity and suitability for high-throughput screening.[12][13][14] These assays often use a synthetic arginine-containing substrate that, when citrullinated by PAD4, becomes resistant to cleavage by a secondary enzyme, preventing the release of a fluorophore.[15] The resulting decrease in fluorescence is proportional to PAD4 activity.[14]

  • Tier 2: Cellular Target Engagement Assay (Histone H3 Citrullination): Once direct enzymatic inhibition is confirmed, the next critical step is to verify that the compound can enter cells and engage its target. A Western blot assay to measure the levels of citrullinated histone H3 (CitH3) in cells is the gold standard.[16] In this assay, cells (e.g., neutrophil-like cells) are pre-treated with the inhibitor, then stimulated to activate PAD4. A dose-dependent reduction in the CitH3 signal relative to a loading control confirms cellular target engagement.

  • Tier 3: Functional Cellular Assay (NETosis Inhibition): The final validation step is to demonstrate that target engagement translates into a functional biological response. Since PAD4-mediated histone citrullination is required for NETosis, inhibiting PAD4 should block this process.[10] An immunofluorescence microscopy assay is used to visualize and quantify the formation of NETs.[16][17] A successful inhibitor will show a significant reduction in the number of cells releasing extracellular DNA traps upon stimulation.

Experimental Protocols

Important Pre-Assay Considerations:

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Prepare fresh dilutions in cell culture media or assay buffer for each experiment to avoid degradation.[16]

  • Cell Culture: Use cells with low passage numbers. For these assays, human promyelocytic leukemia (HL-60) cells differentiated into neutrophil-like cells are a reliable model. Alternatively, primary human or mouse neutrophils can be used, though they are terminally differentiated and have a short lifespan.[16][17]

  • Controls: Every experiment must include:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.

    • Unstimulated Control: Cells that are not treated with a PAD4 activator, to establish baseline levels.

    • Positive Control Inhibitor (Optional but Recommended): A known PAD inhibitor, such as Cl-amidine, to validate the assay system.

Protocol 1: In Vitro PAD4 Inhibitor Screening (Fluorometric IC₅₀ Determination)

This protocol is adapted from commercially available kits and provides a method for determining the half-maximal inhibitory concentration (IC₅₀).[14][18]

Materials:

  • Human recombinant PAD4 enzyme

  • PAD Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8)

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate like Z-Arg-AMC

  • Developer solution (if required by the specific substrate)

  • Black 384-well or 96-well assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in PAD Assay Buffer. A typical starting range is from 100 µM down to 1 nM.

  • Enzyme Addition: To the wells of a black microplate, add 20 µl of diluted PAD4 enzyme solution. For control wells (100% activity), add the enzyme. For background wells, add only the assay buffer.

  • Inhibitor Addition: Add 5 µl of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Cover the plate and incubate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µl of the PAD substrate solution to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 20-30 minutes at 37°C.

  • Development (if applicable): Add 50 µl of developer solution to stop the reaction and generate the fluorescent signal. Incubate for 10 minutes at room temperature.

  • Measurement: Read the fluorescence using an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[14]

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Western Blot for Histone H3 Citrullination

cluster_workflow Western Blot Workflow for Cellular Target Engagement step1 1. Seed Cells (e.g., dHL-60) step2 2. Pre-treat with Inhibitor (1 hour) step1->step2 step3 3. Stimulate PAD4 (e.g., A23187, 30 min) step2->step3 step4 4. Lyse Cells & Quantify Protein step3->step4 step5 5. SDS-PAGE & Transfer step4->step5 step6 6. Probe with Antibodies (Anti-CitH3, Anti-H3) step5->step6 step7 7. Image & Quantify Bands step6->step7

Figure 2: Experimental workflow for the cell-based Western blot assay to measure inhibition of histone H3 citrullination.

Procedure:

  • Cell Seeding: Seed differentiated HL-60 cells or neutrophils in a multi-well plate at an appropriate density (e.g., 1 x 10⁶ cells/well in a 12-well plate).

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 1 hour at 37°C.[16]

  • PAD4 Activation: Stimulate the cells by adding a calcium ionophore such as A23187 (final concentration ~4 µM) or ionomycin for 30-60 minutes at 37°C.[16][17]

  • Cell Lysis: Place the plate on ice, wash the cells once with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against citrullinated Histone H3 (e.g., Abcam ab5103).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3.

Data Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the band intensity for CitH3 and total H3 for each lane.

  • Normalize the CitH3 signal to the total H3 signal.

  • Plot the normalized CitH3 signal against the inhibitor concentration to visualize the dose-dependent inhibition of histone citrullination.

Protocol 3: Cell-Based Immunofluorescence Assay for NETosis

cluster_workflow Immunofluorescence Workflow for NETosis Inhibition step1 1. Seed Cells on Poly-L-Lysine Coverslips step2 2. Pre-treat with Inhibitor (1 hour) step1->step2 step3 3. Induce NETosis (e.g., PMA, 2-4 hours) step2->step3 step4 4. Fix, Permeabilize & Block step3->step4 step5 5. Stain with Antibodies (e.g., Anti-CitH3) step4->step5 step6 6. Counterstain DNA (Hoechst or DAPI) step5->step6 step7 7. Image & Quantify NETs step6->step7

References

Application Note: Leveraging 5-Chloro-2-fluoro-benzamidine hydrochloride for Fragment-Based Screening Against Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da), or "fragments," that bind weakly but efficiently to a biological target.[3][4] The core principle is that these small, simple fragments can probe a target's surface to find high-quality interactions, serving as robust starting points for evolution into potent, selective, and drug-like lead compounds through processes like fragment growing, linking, or merging.[5][6] This approach is often more resource-efficient and has proven particularly effective for tackling challenging targets previously deemed "undruggable".[1]

This application note provides a detailed guide on the use of a specific, high-value fragment, 5-Chloro-2-fluoro-benzamidine hydrochloride , in FBDD campaigns, with a particular focus on the well-characterized family of serine proteases.

Featured Fragment: this compound

The benzamidine scaffold is a classic "privileged structure" in medicinal chemistry, renowned for its ability to act as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin.[7][8] The positively charged amidinium group forms strong, specific salt-bridge and hydrogen bond interactions with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket of these enzymes.

This compound enhances this core pharmacophore with strategically placed halogen atoms. The chloro and fluoro substituents modify the fragment's electronic properties and provide vectors for future chemical elaboration—a critical feature for "poised fragments" intended for hit-to-lead chemistry.[5][9]

PropertyValueSource
CAS Number 1187929-52-7[9][10][11]
Molecular Formula C₇H₆ClFN₂·HCl[9]
Molecular Weight 209.05 g/mol [9]
Appearance Off-white solid[9]
Purity ≥ 96% (HPLC)[9]
Key Features - Positively charged amidine for S1 pocket binding. - Halogen atoms provide vectors for chemical growth. - Low molecular weight, adhering to the "Rule of Three".[12]-

The FBDD Screening Cascade: A Multi-Technique Approach

Because fragments typically bind with weak affinity (μM to mM range), their detection requires highly sensitive biophysical techniques.[4][13][14] A successful FBDD campaign relies on an orthogonal screening cascade, where hits from a primary screen are validated by one or more secondary methods to eliminate false positives and build confidence.[3][15] The ultimate goal is to obtain high-resolution structural information to guide the medicinal chemistry effort.[16][17]

Below is a workflow designed for screening fragments like this compound against a serine protease target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Generation Lib Fragment Library (incl. Benzamidine) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR Screening Hits1 Initial Hits (Binding Confirmed) SPR->Hits1 Identify Binders NMR Orthogonal Screen: STD NMR Hits1->NMR Validation ValidatedHits Validated Hits (Binding Mode Info) NMR->ValidatedHits Xray Structural Biology: X-ray Crystallography ValidatedHits->Xray Soaking Structure Fragment-Bound Crystal Structure Xray->Structure Chem Medicinal Chemistry (Fragment Growing) Structure->Chem SBDD Lead Potent Lead Compound Chem->Lead

Caption: FBDD cascade from initial screening to lead generation.

Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[18][19] It measures changes in refractive index caused by fragment binding to a target protein immobilized on a sensor chip, providing real-time kinetic and affinity data.[4]

Scientist's Note: The goal of the primary screen is not to derive precise kinetics, but to rapidly and robustly identify binders. Therefore, a single high concentration screen is performed first to maximize the chance of detecting weak interactions.

Step-by-Step Methodology:

  • Target Immobilization:

    • Action: Immobilize the target serine protease onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry. Aim for a low-to-medium density surface (~2000-5000 RU) to minimize mass transport effects.

    • Rationale: Covalent immobilization provides a stable surface for repeated binding cycles. A moderate density ensures a good signal window without artifacts. A reference channel (mock-coupled or coupled with an irrelevant protein) is critical for subtracting bulk refractive index changes.[20]

  • Fragment Preparation:

    • Action: Prepare a 1 mM stock solution of this compound in 100% DMSO. For the screening assay, dilute this stock into the running buffer to a final concentration of 200 µM with a final DMSO concentration of 2%.

    • Rationale: Fragments have high solubility in DMSO. The final assay concentration of DMSO must be precisely matched between the fragment samples and the running buffer to avoid false positives caused by solvent mismatch.[20]

  • SPR Screening Run:

    • Instrument: A Biacore T200, ProteOn XPR36, or similar SPR instrument.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Action: Inject the 200 µM fragment solution over the target and reference surfaces.

    • Rationale: A relatively short contact time is sufficient for small fragments to reach equilibrium. The dissociation phase helps identify non-specific "sticky" compounds, which often show slow or no dissociation.

  • Data Analysis & Hit Triage:

    • Action: Double-reference subtract the data (reference channel and buffer blank). A fragment is considered a "hit" if it produces a stable, concentration-dependent response significantly above the noise level (e.g., >10 RU) and shows a plausible binding sensorgram shape.

    • Rationale: Rigorous data processing is essential. Hits from the primary screen should be re-tested in a dose-response format (e.g., 8-point titration from 500 µM down to ~4 µM) to confirm binding and obtain an estimated equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Validation by Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed NMR technique that is exquisitely sensitive for detecting the weak binding characteristic of fragments.[13][21] It unambiguously confirms direct binding in solution, providing an excellent orthogonal validation for hits identified by SPR.[21][22]

Scientist's Note: STD NMR works by irradiating the protein and observing the transfer of this saturation to any bound ligands. Only molecules that actually bind will show signals in the resulting difference spectrum.

STD_NMR_Principle cluster_protein Target Protein cluster_ligand Fragment Ligand P_unbound Protein (unbound) P_bound Protein (bound) P_unbound->P_bound Binding P_sat Protein (saturated) P_bound->P_sat Saturation L_bound Fragment (bound) P_sat->L_bound Saturation Transfer (NOE) L_unbound Fragment (free) L_unbound->L_bound Binding Detection NMR Detection L_unbound->Detection Reduced Signal L_sat Fragment (receives saturation) L_bound->L_sat L_sat->L_unbound Dissociation & Exchange Irradiation Selective RF Irradiation Irradiation->P_bound On-Resonance

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Prepare a sample containing 10-20 µM of the target serine protease and 1 mM of the fragment hit in a deuterated buffer (e.g., 20 mM Tris-d11 pH 7.5, 150 mM NaCl in 99.9% D₂O). The final sample volume should be ~500 µL.

    • Rationale: A high ligand-to-protein ratio (e.g., 100:1) is used to ensure a sufficient population of bound ligand for detection. Using a deuterated buffer minimizes solvent signals that could obscure fragment resonances.

  • NMR Acquisition:

    • Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

    • Experiment: Use a standard pulse program for STD (e.g., stddiff.2 on Bruker instruments).

    • Key Parameters:

      • On-resonance irradiation: Set to a region where only protein resonances appear (e.g., 0.5 ppm).

      • Off-resonance irradiation: Set to a region with no protein or ligand signals (e.g., 30 ppm).

      • Saturation time (Tsat): 2 seconds.

    • Action: Acquire two spectra: one with on-resonance irradiation and one with off-resonance irradiation.[21]

    • Rationale: The off-resonance spectrum serves as the reference. The difference between the off- and on-resonance spectra will reveal only the signals of the binding fragment. A 2-second saturation time is a good starting point to allow for efficient saturation transfer.

  • Data Analysis:

    • Action: Process the data and calculate the difference spectrum (Off-resonance minus On-resonance). The presence of signals in the difference spectrum corresponding to the protons of this compound confirms binding.

    • Rationale: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein, known as epitope mapping.[23][24] For a benzamidine fragment binding to a serine protease, the strongest STD enhancement is expected for the aromatic protons.

Protocol 3: Structural Elucidation by X-ray Crystallography

The "gold standard" for FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target.[16][25] This provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable information for structure-based drug design (SBDD).[26][27]

Step-by-Step Methodology:

  • Obtain Apo-Protein Crystals:

    • Action: Crystallize the target serine protease under conditions known to produce high-quality, well-diffracting crystals.

    • Rationale: A robust and reproducible crystal system is the most critical prerequisite for crystallographic fragment screening.[16]

  • Fragment Soaking:

    • Action: Prepare a soaking solution containing 10 mM of this compound in a cryo-protectant solution compatible with the crystal system. Transfer an apo-crystal into this solution and allow it to soak for a period ranging from minutes to hours.

    • Rationale: Soaking is the simplest method for introducing the fragment into the crystal lattice. The high concentration is necessary to drive the binding equilibrium towards the complex state, given the fragment's weak affinity.

  • Data Collection and Processing:

    • Action: Flash-cool the soaked crystal in liquid nitrogen and collect a high-resolution X-ray diffraction dataset at a synchrotron source.

    • Rationale: Synchrotron radiation is essential for obtaining high-quality data from fragment-soaked crystals, which may suffer from lower occupancy and potential lattice disturbances.[16]

  • Structure Solution and Refinement:

    • Action: Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully inspect the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment, particularly in the S1 pocket.

    • Rationale: Unambiguous electron density for the fragment confirms its binding location and orientation.[17] The final refined structure will reveal the atomic details of the interaction, such as the salt bridge between the amidine group and the key aspartate residue, guiding the next phase of medicinal chemistry.

Conclusion

This compound is an exemplary fragment for initiating an FBDD campaign against serine proteases. Its well-defined core interaction, coupled with substituents poised for chemical elaboration, makes it a high-quality starting point. By employing a rigorous and orthogonal screening cascade—using SPR for primary hit identification, STD NMR for solution-based validation, and X-ray crystallography for definitive structural insights—researchers can confidently identify and validate this fragment as a hit. The resulting structural information provides a clear roadmap for the rational, structure-guided evolution of this simple fragment into a potent and selective lead compound.

References

Application Notes and Protocols for Protein Crystallization with 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Resolution Structures in Drug Discovery

The determination of the three-dimensional structure of protein-ligand complexes at atomic resolution is a cornerstone of modern drug discovery.[1][2] This detailed structural information provides invaluable insights into the molecular basis of ligand binding, guiding the rational design and optimization of potent and selective drug candidates. X-ray crystallography remains the preeminent technique for obtaining these high-resolution snapshots of protein-ligand interactions.[3] This guide provides a comprehensive overview and detailed protocols for the co-crystallization of proteins with the fragment-like molecule, 5-Chloro-2-fluoro-benzamidine hydrochloride, a compound of interest in the development of inhibitors for various enzymes, particularly serine proteases.[4]

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5] Their ability to form stable complexes with these enzymes makes them valuable tools in biochemical and structural studies.[5] The specific compound, this compound, with its halogen substitutions, offers unique electronic and steric properties that can influence its binding affinity and selectivity.[4] Understanding the precise binding mode of this compound through co-crystallization can accelerate the development of more effective therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry. It aims to provide not just a set of instructions, but a framework for understanding the principles behind the experimental choices, enabling users to adapt and troubleshoot the protocols for their specific protein targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a ligand is crucial for designing successful co-crystallization experiments. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆ClFN₂·HCl--INVALID-LINK--
Molecular Weight 209.05 g/mol --INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Purity ≥ 96% (HPLC)--INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--
Solubility Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be limited but enhanced by the hydrochloride salt form.General knowledge based on similar compounds

Experimental Strategy: Co-crystallization via Vapor Diffusion

Two primary methods exist for obtaining protein-ligand complex crystals: soaking and co-crystallization.[6][7][8] Soaking involves diffusing the ligand into pre-existing apo-protein crystals, while co-crystallization involves crystallizing the protein in the presence of the ligand.[6][8] For fragment-based screening and for ligands that may induce conformational changes upon binding, co-crystallization is often the preferred method.[6][9]

This guide will focus on the sitting drop vapor diffusion method, a widely used and effective technique for screening a large number of crystallization conditions with minimal protein consumption.[10][11][12] The principle of vapor diffusion relies on the slow equilibration of a drop containing the protein-ligand mixture and a precipitant solution with a larger reservoir of the precipitant solution at a higher concentration.[10][13] This gradual increase in the concentration of both protein and precipitant in the drop drives the system towards supersaturation, a prerequisite for crystal nucleation and growth.[14]

Workflow for Co-crystallization of a Target Protein with this compound

Co_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Complex_Formation Protein-Ligand Complex Formation (Incubation) Protein_Purification->Complex_Formation Ligand_Stock Ligand Stock Preparation (50-100 mM in DMSO) Ligand_Stock->Complex_Formation Crystallization_Screening High-Throughput Crystallization Screening (Sitting Drop Vapor Diffusion) Complex_Formation->Crystallization_Screening Hit_Identification Crystal Hit Identification (Microscopy) Crystallization_Screening->Hit_Identification Optimization Optimization of Crystallization Conditions Hit_Identification->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination

Caption: Workflow for co-crystallization.

Detailed Protocols

PART 1: Preparation of Reagents

1.1 Protein Purification and Preparation

  • Rationale: The purity and homogeneity of the protein sample are paramount for successful crystallization.[14] Impurities can interfere with the formation of a well-ordered crystal lattice.

  • Protocol:

    • Express and purify the target protein to >95% homogeneity as determined by SDS-PAGE and size-exclusion chromatography.

    • Concentrate the purified protein to a working concentration range of 5-20 mg/mL. The optimal concentration is protein-dependent and may require empirical determination.

    • The final protein buffer should be well-defined and filtered through a 0.22 µm filter. A common starting buffer is 20 mM HEPES or Tris at a pH where the protein is stable, with 100-150 mM NaCl.[15] Avoid buffers containing components that may interfere with crystallization or ligand binding.

1.2 Preparation of this compound Stock Solution

  • Rationale: Due to the often-limited aqueous solubility of small molecule fragments, a concentrated stock solution in an organic solvent is typically prepared.[9] Dimethyl sulfoxide (DMSO) is a common choice as it is a good solvent for many organic compounds and is tolerated by many proteins at low concentrations.[9]

  • Protocol:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 50-100 mM.

    • Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

PART 2: Co-crystallization Screening

2.1 Protein-Ligand Complex Formation

  • Rationale: Pre-incubating the protein with the ligand allows for the formation of a stable complex prior to setting up crystallization trials.[6] The molar excess of the ligand should be sufficient to ensure a high occupancy of the binding site.

  • Protocol:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Add the ligand stock solution to the purified protein solution to achieve a final ligand concentration that is in 5- to 10-fold molar excess over the protein concentration.

    • The final DMSO concentration in the protein-ligand mixture should ideally be kept below 5% (v/v), as higher concentrations can be detrimental to protein stability and crystallization.[16][17]

    • Incubate the protein-ligand mixture on ice for at least 30 minutes to 1 hour to allow for complex formation.[18]

2.2 Setting up Crystallization Plates (Sitting Drop Vapor Diffusion)

  • Rationale: High-throughput screening using commercially available or custom-made crystallization screens allows for the rapid exploration of a wide range of chemical space to identify initial crystallization "hits".

  • Protocol:

    • Use a 96-well sitting drop crystallization plate.

    • Using a multichannel pipette or a robotic liquid handler, dispense 50-100 µL of the various crystallization screen solutions into the reservoirs of the plate.

    • In the corresponding sitting drop posts, dispense 100-200 nL of the protein-ligand complex solution.

    • Dispense an equal volume (100-200 nL) of the reservoir solution into the sitting drop, mixing with the protein-ligand solution.

    • Seal the plate with a clear adhesive film to create a closed system for vapor diffusion.

    • Incubate the plates at a constant temperature, typically 4°C or 20°C.

    • Regularly inspect the drops under a microscope for crystal growth over a period of several days to weeks.

Logical Framework for Crystallization Screening

Crystallization_Logic Start Start: Protein-Ligand Complex Screen Initial Crystallization Screening Start->Screen Observe Observe Drops (Microscopy) Screen->Observe Outcome Crystals? Observe->Outcome Clear Clear Drop Outcome->Clear No Precipitate Precipitate Outcome->Precipitate No Optimize Optimization Screen Outcome->Optimize Yes Clear->Screen Increase Precipitant/ Protein Conc. Precipitate->Screen Decrease Precipitant/ Protein Conc. Success Diffraction Quality Crystals Optimize->Success

Caption: Decision-making in crystallization screening.

PART 3: Optimization and Data Collection

3.1 Optimization of Initial Hits

  • Rationale: The initial crystals obtained from a screen are often small or poorly formed and require optimization to yield diffraction-quality crystals.[19] This involves systematically varying the parameters of the successful crystallization condition.

  • Protocol:

    • Identify the components of the crystallization condition that yielded the initial crystals (precipitant, buffer pH, salts, additives).

    • Design a grid screen around this condition, varying the concentration of the precipitant and the pH of the buffer.

    • Consider the use of additives that can improve crystal quality.

    • Microseeding, where microscopic crystals from a previous experiment are used to nucleate new drops, can be a powerful optimization technique.

3.2 Crystal Harvesting and Cryo-protection

  • Rationale: To protect the crystals from radiation damage during X-ray data collection, they are typically flash-cooled in liquid nitrogen.[20] A cryoprotectant is required to prevent the formation of crystalline ice, which would destroy the crystal lattice.

  • Protocol:

    • Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., glycerol, ethylene glycol) to the mother liquor (the solution from which the crystal grew) to a final concentration of 20-30% (v/v).

    • Using a small nylon loop, carefully remove a single crystal from the drop.

    • Briefly pass the crystal through the cryoprotectant solution.

    • Immediately plunge the loop with the crystal into liquid nitrogen.

    • Store the frozen crystals in liquid nitrogen until data collection.

3.3 X-ray Diffraction Data Collection and Structure Determination

  • Rationale: The frozen crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. This data is then processed to determine the three-dimensional structure of the protein-ligand complex.

  • Procedure:

    • Mount the frozen crystal on a goniometer in the X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, using a known structure of the apo-protein as a search model.

    • Refine the protein model and build the this compound molecule into the electron density map.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals, only clear drops Protein or precipitant concentration is too low.Increase the concentration of the protein or the precipitant in the crystallization screen.
Heavy precipitation Protein or precipitant concentration is too high; protein is unstable in the condition.Decrease the concentration of the protein or precipitant. Screen a wider range of pH or use additives to stabilize the protein.
Small, needle-like crystals Nucleation is too rapid.Lower the protein or precipitant concentration. Try a different temperature for incubation. Employ microseeding.
Ligand not visible in the electron density map Low occupancy of the ligand in the binding site; ligand has low solubility in the crystallization drop.Increase the molar excess of the ligand during complex formation. Ensure the ligand is fully dissolved in the stock solution. Consider soaking experiments as an alternative.
Crystals crack or dissolve upon adding cryoprotectant Osmotic shock to the crystal.Use a step-wise transfer of the crystal into increasing concentrations of the cryoprotectant. Try a different cryoprotectant.

Conclusion

The successful crystallization of a protein-ligand complex is a critical step in structure-based drug design. This guide has provided a detailed framework and actionable protocols for the co-crystallization of target proteins with this compound. By understanding the underlying principles and systematically approaching the experimental workflow, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction analysis. The resulting structural information will undoubtedly accelerate the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry and pharmaceutical research. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are leveraged in the design of targeted therapeutic agents, such as enzyme inhibitors.[1] Given its importance, a reliable and reproducible synthesis is paramount. The most common route to this and other benzamidines is the Pinner reaction, which proceeds via an imidate salt intermediate.[2][3] This guide focuses primarily on troubleshooting this well-established, yet sensitive, synthetic pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yielded very little or no desired product. What are the likely causes?

Answer: A low or zero yield is the most common issue and almost always points to problems in the formation of the critical intermediate, the Pinner salt (an alkyl imidate hydrochloride).

  • Cause A: Presence of Moisture: The Pinner reaction is extremely sensitive to water.[4] The nitrilium ion intermediate and the subsequent Pinner salt are readily hydrolyzed by even trace amounts of water to form the corresponding ester or, upon workup, the amide. This is the most frequent cause of failure.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., absolute ethanol, anhydrous diethyl ether) and ensure your starting nitrile is dry. The hydrogen chloride gas must be thoroughly dried, for instance, by passing it through a sulfuric acid bubbler.[4]

  • Cause B: Incomplete Reaction/Imidate Formation: The conversion of the nitrile to the imidate salt can be slow, especially at low temperatures.

    • Solution: Allow the reaction to stand for a sufficient time after HCl saturation, typically 24-48 hours at a low temperature (0-5 °C), to ensure complete formation of the crystalline Pinner salt.[4] Monitor the disappearance of the starting nitrile by Thin Layer Chromatography (TLC).

  • Cause C: Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine requires an adequate source of ammonia.

    • Solution: Use a saturated solution of ammonia in an anhydrous alcohol or bubble anhydrous ammonia gas through the reaction mixture. Ensure the Pinner salt is well-suspended and stirred during this step to maximize contact. Grinding the solid Pinner salt before adding the ammonia solution can significantly improve yields by breaking up clumps and increasing surface area.[4]

Question 2: My final product is contaminated with a significant amount of 5-chloro-2-fluorobenzamide. How can I prevent this?

Answer: The formation of the corresponding amide is a classic side reaction in the Pinner synthesis, arising from the thermal rearrangement of the imidate hydrochloride intermediate (Pinner salt).

  • Causality: The imidate salt is thermodynamically unstable and can rearrange to the more stable N-alkyl amide, particularly at elevated temperatures.[2][3]

    • Solution: Strict temperature control is crucial.[2] The initial reaction with HCl and the subsequent standing period should be maintained at low temperatures (e.g., 0-5 °C). Avoid any heating of the Pinner salt intermediate. The ammonolysis step should also be conducted at low to ambient temperatures.

Question 3: The workup is difficult, and I am struggling to separate my product from ammonium chloride.

Answer: Ammonium chloride (NH₄Cl) is a stoichiometric byproduct of the ammonolysis step and its similar solubility properties to the desired product hydrochloride salt can complicate purification.

  • Solution A: Solvent Extraction: After the reaction is complete and the bulk of the solvent has been removed, the resulting solid mixture of your product and NH₄Cl can be treated with a solvent that selectively dissolves the amidine hydrochloride. Hot acetonitrile or ethanol can be effective for this purpose.[5] The insoluble NH₄Cl can then be removed by filtration.

  • Solution B: Recrystallization: The crude product can be purified by recrystallization. A common solvent system is ethanol, where the product is soluble upon heating but will crystallize upon cooling, often leaving impurities behind in the mother liquor.

Question 4: How stable is the final this compound product and its solutions?

Answer: As a solid, the hydrochloride salt is generally stable when stored in a cool, dry place, protected from moisture. However, aqueous solutions are a different matter.

  • Instability in Solution: Benzamidine hydrochloride solutions are known to be unstable and are susceptible to hydrolysis over time.[6][7]

    • Recommendation: It is strongly recommended to prepare solutions fresh for each use.[6][7][8] If short-term storage is necessary, aliquot the solution and freeze it at -20°C. However, the long-term stability of frozen solutions is not well-documented, so fresh preparation remains the best practice.[8]

Visualized Workflow and Troubleshooting

To better assist in diagnosing issues, the following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common problems.

General Synthesis Workflow

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Workup & Purification A Mix 5-Chloro-2-fluorobenzonitrile & Anhydrous Ethanol B Cool to 0-5 °C A->B C Saturate with Dry HCl Gas B->C D Stir/Stand at 0-5 °C for 24-48h C->D E Formation of Solid Imidate HCl (Pinner Salt) D->E F Suspend Pinner Salt in Anhydrous Solvent E->F G Add Alcoholic Ammonia Solution F->G H Stir at Room Temp for 3-6h G->H I Formation of Amidine HCl & NH4Cl Precipitate H->I J Filter off Solids I->J K Evaporate Filtrate J->K L Extract with Hot Acetonitrile or Recrystallize from Ethanol K->L M Isolate Pure Product L->M

Caption: High-level workflow for the synthesis of 5-Chloro-2-fluoro-benzamidine HCl.

Troubleshooting Decision Tree

G Start Start: Low/No Yield Q1 Was the reaction strictly anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was temperature kept at 0-5°C during Step 1? A1_Yes->Q2 Res1 Result: Hydrolysis to Ester/Amide likely. Action: Redo with oven-dried glassware & anhydrous reagents. A1_No->Res1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the Pinner salt ground before ammonolysis? A2_Yes->Q3 Res2 Result: Thermal rearrangement to amide is possible. Action: Maintain strict temperature control. A2_No->Res2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Success Check other parameters: reagent purity, reaction time. A3_Yes->Success Res3 Result: Incomplete reaction due to poor reagent contact. Action: Grind intermediate to a fine powder before Step 2. A3_No->Res3

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Validated Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 5-Chloro-2-fluorobenzonitrile via the Pinner reaction.

Safety Precaution: This reaction involves corrosive hydrogen chloride gas and flammable solvents. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
5-Chloro-2-fluorobenzonitrile10.0 g (1.0 eq)Starting Material
Absolute Ethanol (Anhydrous)100 mLSolvent & Reagent
Hydrogen Chloride (HCl) GasSaturate solutionAcid Catalyst
Anhydrous Diethyl Ether100 mLTo aid precipitation
Ammonia in Ethanol (9-10% w/w)~150 mL (excess)Nucleophile for amidine formation
Round-bottom flask (250 mL)Oven-driedReaction Vessel
Gas dispersion tube-For bubbling HCl gas
Magnetic stirrer and stir bar-Agitation
Ice bath-Temperature Control
Buchner funnel and filter flask-Filtration
Step-by-Step Methodology

Part 1: Formation of the Pinner Salt (Ethyl 5-chloro-2-fluorobenzimidate hydrochloride)

  • Setup: Place 10.0 g of 5-Chloro-2-fluorobenzonitrile and 50 mL of absolute ethanol in an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • HCl Saturation: While stirring, bubble dry hydrogen chloride gas through the solution using a gas dispersion tube.[4] Continue the bubbling until the solution is saturated and a precipitate begins to form (this may take 1-2 hours).

  • Reaction: Seal the flask (e.g., with a stopper and parafilm, connected to a drying tube) and allow it to stand at 0-5 °C for 24-48 hours. A dense, white crystalline mass of the Pinner salt should form.[4]

  • Isolation (Optional but Recommended): Add 100 mL of anhydrous diethyl ether to the solid mass, break up the solid with a spatula, and collect the Pinner salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous ether and dry briefly under vacuum. This helps remove excess HCl.

Part 2: Conversion to this compound

  • Ammonolysis Setup: Transfer the crude Pinner salt to a clean, dry flask. If the salt was not isolated, the original reaction flask can be used after decanting any excess liquid.

  • Ammonia Addition: Add 150 mL of a cold (~0 °C) 9-10% solution of ammonia in absolute ethanol.

  • Reaction: Stir the resulting suspension at room temperature for 3-6 hours. The solid Pinner salt will gradually dissolve, and a new precipitate, ammonium chloride, will form.[4]

  • TLC Monitoring: Monitor the reaction for the disappearance of the imidate intermediate.

Part 3: Workup and Purification

  • Filtration: Remove the precipitated ammonium chloride by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure (rotary evaporator) to obtain a crude solid.

  • Purification:

    • Add hot ethanol or acetonitrile to the crude solid until it just dissolves.

    • Decolorize with a small amount of activated charcoal if necessary, and filter while hot.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Isolation: Collect the white crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum oven at a low temperature (<50 °C).

References

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial building block in pharmaceutical development, valued for its role as an intermediate in synthesizing various therapeutic agents.[1] Its synthesis, however, requires careful control of reaction parameters to ensure high yield and purity.

This guide provides an in-depth look at the most common synthetic route, the Pinner reaction, offering detailed protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Section 1: Reaction Overview & Synthetic Pathway

The most reliable and widely used method for preparing this compound is through a two-step Pinner reaction, starting from 5-Chloro-2-fluorobenzonitrile.[2][3][4] The process involves:

  • Formation of the Imino Ester (Pinner Salt): The nitrile is reacted with an alcohol (typically anhydrous ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed reaction forms the intermediate ethyl or methyl 5-chloro-2-fluorobenzimidate hydrochloride, commonly known as a Pinner salt.[5][6]

  • Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then treated with a source of ammonia (e.g., ammonium chloride, gaseous ammonia, or an ethanolic ammonia solution) to form the final desired product, this compound.[3][5]

Reaction Mechanism: The Pinner Reaction

The mechanism proceeds via acid catalysis, where the nitrile nitrogen is first protonated by HCl, significantly increasing the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking this activated carbon to form a protonated imidate intermediate, which subsequently forms the stable Pinner salt.[6][7]

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 5-Chloro-2-fluorobenzonitrile ProtonatedNitrile Activated Nitrilium Ion Nitrile->ProtonatedNitrile Protonation HCl HCl (gas) PinnerSalt Imidate Hydrochloride (Pinner Salt) ProtonatedNitrile->PinnerSalt Nucleophilic Attack Alcohol Ethanol (Anhydrous) PinnerSalt_ref Imidate Hydrochloride (Pinner Salt) Ammonia Ammonia Source (e.g., NH4Cl) Amidine 5-Chloro-2-fluoro-benzamidine HCl Byproduct Ethanol Amidine->Byproduct PinnerSalt_ref->Amidine Nucleophilic Substitution Synthesis_Workflow A 1. Setup & Reagent Prep (Anhydrous Conditions) B 2. Charge Reactor 5-Chloro-2-fluorobenzonitrile & Anhydrous Ethanol A->B C 3. Cool to 0-5 °C B->C D 4. Bubble Dry HCl Gas (Monitor uptake) C->D E 5. Stir & Age Reaction (Formation of Pinner Salt Slurry) D->E F 6. Ammonolysis Add Ammonium Carbonate/Chloride E->F G 7. Warm to 30 °C & Stir F->G H 8. Isolate Crude Product (Filtration) G->H I 9. Purification (Recrystallization from Ethanol/EtOAc) H->I J 10. Dry & Characterize (Yield, Purity, MP) I->J Troubleshooting_Tree cluster_pinner_issues Pinner Salt Formation Issues cluster_ammonolysis_issues Ammonolysis / Side Reaction Issues Start Low Final Yield Check_Pinner Was Pinner Salt formation confirmed? (e.g., precipitate, in-process check) Start->Check_Pinner Pinner_No No/Low Pinner Salt Check_Pinner->Pinner_No No Pinner_Yes Pinner Salt Formed Check_Pinner->Pinner_Yes Yes Moisture Issue: Moisture Present? Solution: Use anhydrous solvents/reagents. Pinner_No->Moisture HCl_Issue Issue: Insufficient HCl? Solution: Ensure saturation, use dry gas. Pinner_No->HCl_Issue Temp_Issue_Pinner Issue: Temperature too high? Solution: Maintain <10°C during HCl addition. Pinner_No->Temp_Issue_Pinner Hydrolysis Side Product: Ester? Cause: Water contamination. Solution: Ensure anhydrous workup. Pinner_Yes->Hydrolysis Amide Side Product: Amide? Cause: Pinner salt rearrangement (high temp). Solution: Keep temperatures low. Pinner_Yes->Amide Incomplete Issue: Incomplete Ammonolysis? Solution: Increase reaction time/temp (30-40°C), check ammonia source. Pinner_Yes->Incomplete

References

Purification of 5-Chloro-2-fluoro-benzamidine hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your compound for downstream applications.

I. Understanding the Chemistry: The Pinner Reaction and Its Implications for Purity

This compound is typically synthesized from 5-chloro-2-fluorobenzonitrile via the Pinner reaction.[1][2] This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride (a Pinner salt). Subsequent ammonolysis of this intermediate yields the desired benzamidine hydrochloride.

The elegance of the Pinner reaction lies in its efficiency; however, its sensitivity to reaction conditions is a primary source of impurities.[1] The intermediate Pinner salt is highly susceptible to hydrolysis. Even trace amounts of water in the reaction mixture can lead to the formation of the corresponding ester (5-chloro-2-fluoro-benzoate) as a significant byproduct. Furthermore, the Pinner salt is thermally unstable and can rearrange to the corresponding N-alkyl amide, especially at elevated temperatures.[1]

Therefore, a successful purification strategy is intrinsically linked to understanding and controlling the potential side reactions of the synthesis.

II. Troubleshooting Guide: Isolating and Purifying this compound

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crystalline Product - Incomplete reaction. - Product is too soluble in the recrystallization solvent. - Hydrolysis of the product back to the amide or ester during workup.- Monitor the reaction progress by TLC to ensure complete consumption of the starting material.[3][4] - Choose a recrystallization solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) is often effective. - Maintain acidic conditions during aqueous workup to ensure the product remains as the stable hydrochloride salt.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - Use of an inappropriate recrystallization solvent. - Product is melting in the solvent.- Analyze the crude product by HPLC or TLC to identify the nature of the impurities.[5] If significant amounts of non-polar impurities are present, consider a pre-purification step such as a wash with a non-polar solvent like hexanes. - Perform small-scale solvent screening to identify a suitable recrystallization solvent. Good candidates for benzamidine hydrochlorides include ethanol, isopropanol, or mixtures with ethyl acetate.[6][7] - Ensure the boiling point of the solvent is below the melting point of the product.
Product Purity is Below Target (as per HPLC) - Incomplete removal of starting material (5-chloro-2-fluorobenzonitrile). - Presence of Pinner reaction byproducts (ester, amide). - Co-precipitation of inorganic salts (e.g., ammonium chloride).- The starting nitrile is less polar than the product. Recrystallization should effectively separate these. If significant amounts persist, column chromatography may be necessary. - These byproducts have different polarities and should be removable by careful recrystallization. Multiple recrystallizations may be required. - If the synthesis involves ammonolysis, ensure all ammonium chloride is removed. Washing the crude solid with a solvent that dissolves the product but not ammonium chloride (or vice-versa) can be effective. A patent suggests that hot acetonitrile or ethanol can separate benzamidine hydrochloride from unreacted ammonium chloride.[8]
Discolored Product (Yellowish or Brown) - Oxidation of the amidine group. - Presence of colored impurities from starting materials or side reactions.- Benzamidines can be sensitive to oxidation.[6] Work under an inert atmosphere (nitrogen or argon) where possible. - Treat a solution of the crude product with activated carbon before filtration and recrystallization to adsorb colored impurities.[5]

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system and volumes should be determined on a small scale before proceeding with the bulk material.

Objective: To purify crude this compound by removing unreacted starting materials and reaction byproducts.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (or Isopropanol)

  • Anhydrous Diethyl Ether (or Ethyl Acetate)

  • Activated Carbon (optional)

  • Filter paper

  • Büchner funnel and flask

  • Heating mantle with magnetic stirring

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the product is very soluble, add a less polar solvent like diethyl ether dropwise until turbidity is observed. This indicates a suitable solvent system.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. Add the chosen primary solvent (e.g., ethanol) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and stir for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

IV. Purity Assessment Workflow

A robust assessment of purity is critical. A multi-technique approach is recommended to ensure all potential impurities are detected.

Caption: Workflow for the purification and purity analysis of this compound.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? Pure benzamidine hydrochlorides are typically white to off-white crystalline solids.[9] A significant yellow or brown coloration may indicate the presence of impurities.

Q2: How can I monitor the progress of the Pinner reaction to minimize byproduct formation? Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3][4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting nitrile, the intermediate Pinner salt, and the final amidine product. The disappearance of the starting nitrile spot is a good indicator of reaction completion.

Q3: My compound is still impure after one recrystallization. What should I do? A second recrystallization may be necessary. Ensure you are using an appropriate solvent system and that the cooling process is slow to allow for selective crystallization. If impurities persist, column chromatography may be required for more challenging separations.

Q4: What are the ideal storage conditions for this compound? Benzamidine hydrochlorides can be hygroscopic and sensitive to oxidation.[6] It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).

Q5: Are there alternative purification methods to recrystallization? For aromatic amine hydrohalides, other purification methods include precipitation from a solution by adding a non-solvent, or in some cases, sublimation.[10] However, for most laboratory-scale purifications, recrystallization is the most practical and effective method.

VI. References

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydrate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purifying method of high-purity amidine hydrochloride. CN100528836C. --INVALID-LINK--

  • El-Sayed, A. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. --INVALID-LINK--

  • Cayman Chemical. (n.d.). Benzamidine (hydrochloride). Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). Benzamidine hydrochloride. Retrieved from --INVALID-LINK--

  • Westhues, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1635–1641. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride 99%. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzamidine >=99%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzamidine hydrochloride. Retrieved from --INVALID-LINK--

  • RPI. (n.d.). Benzamidine Hydrochloride, 25 Grams. Retrieved from --INVALID-LINK--

  • Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). Retrieved from --INVALID-LINK--

  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(6), 1675-1680. --INVALID-LINK--

  • Bertin Bioreagent. (n.d.). Benzamidine (hydrochloride). Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 5-Chloro-2-fluorobenzonitrile. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from --INVALID-LINK--

  • Mandal, B. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1170. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluorobenzonitrile 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method for benzamidine derivatives. CN106565541A. --INVALID-LINK--

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. Retrieved from --INVALID-LINK--

  • Starha, P., et al. (2020). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 25(23), 5644. --INVALID-LINK--

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [https://www.semantic scholar.org/paper/Amidines%3A-their-synthesis%2C-reactivity%2C-and-in-Aly-Bräse/4b1b3e8c5a2c9e7d9f9b8c3c1e5e8e7d4a1c0f4e](--INVALID-LINK-- scholar.org/paper/Amidines%3A-their-synthesis%2C-reactivity%2C-and-in-Aly-Bräse/4b1b3e8c5a2c9e7d9f9b8c3c1e5e8e7d4a1c0f4e)

  • Mandal, B. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5484. --INVALID-LINK--

  • GSRS. (n.d.). 5-CHLORO-2-FLUOROBENZONITRILE. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing 5-Chloro-2-fluoro-benzamidine Hydrochloride Concentration in Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of this compound in inhibition assays. As a key intermediate in the synthesis of biologically active molecules, particularly as a precursor to potent enzyme inhibitors, understanding its optimal use is critical for reproducible and meaningful results.[1][2][3][4][5]

This resource will provide you with field-proven insights and self-validating protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its primary application in research?

This compound is a versatile chemical compound primarily used as a building block or intermediate in the synthesis of more complex, pharmacologically active compounds.[1][2] Its benzamidine core is a well-established scaffold for designing inhibitors of various enzymes, particularly serine proteases and Peptidylarginine Deiminases (PADs).[6][7][8] Researchers utilize this compound to develop novel therapeutic agents and to study enzyme mechanisms.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO. A common starting concentration for a stock solution is 10 mM. For long-term storage, it is advisable to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[9] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your assay buffer to the desired final concentration, ensuring the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent solvent-induced artifacts.[9]

Q3: What is the recommended starting concentration range for this compound in a typical inhibition assay?

The optimal concentration of an inhibitor is highly dependent on the specific enzyme, substrate concentration, and assay conditions. For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 50 µM, to perform a dose-response experiment.[9] Based on the IC50 values of similar benzamidine-derived inhibitors for enzymes like PADs, a starting concentration range of 1-10 µM is often a reasonable starting point for cellular assays.[9] However, empirical determination of the optimal concentration range for your specific system is crucial.

Q4: What are the known targets of inhibitors derived from this compound?

Benzamidine-based compounds are known to inhibit a variety of enzymes, most notably serine proteases like trypsin and thrombin, as well as the family of Peptidylarginine Deiminases (PADs).[7][8] The chloro and fluoro substitutions on the benzene ring can enhance the compound's binding affinity and selectivity for specific targets.[3][10] For instance, derivatives of this compound have been developed as selective inhibitors for different PAD isoforms.[6][11]

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in inhibition assays.

Problem Possible Cause Recommended Solution
Low or No Inhibition Observed Inhibitor concentration is too low.Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific assay conditions.
Insufficient incubation time with the enzyme.Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A pre-incubation time of 15-30 minutes is a good starting point, but this may need to be optimized.
Inhibitor degradation.Ensure the inhibitor is freshly diluted from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[9] Prepare working solutions on the day of the experiment.
Poor inhibitor solubility in the assay buffer.Verify the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain inhibitor solubility but low enough to not affect enzyme activity (typically ≤ 0.1%). Visually inspect for any precipitation.
Inconsistent Results Between Experiments Variability in enzyme activity.Ensure consistent enzyme preparation and handling. Use a consistent lot of the enzyme and verify its activity with a positive control inhibitor.
Variability in reagent preparation.Prepare fresh buffers and substrate solutions for each experiment. Ensure accurate pipetting and consistent incubation times and temperatures.[12][13]
Contamination of reagents.Use high-purity reagents and sterile techniques to avoid contamination that could interfere with the assay.
High Background Signal in the Assay Intrinsic fluorescence/absorbance of the compound.If using a fluorescence or absorbance-based readout, check for any intrinsic signal from the inhibitor at the wavelengths used. Include a "compound only" control (without the enzyme) to subtract any background signal.
Non-specific binding.Optimize blocking conditions if using an ELISA-based assay. Consider using a structurally different inhibitor as a control to confirm that the observed effect is specific.[9]
Observed Cytotoxicity in Cellular Assays High inhibitor concentration.Determine the cytotoxic concentration of the inhibitor on your specific cell line using a cell viability assay (e.g., MTT assay).[14] Ensure the concentrations used for inhibition studies are below the cytotoxic threshold.
Off-target effects of the inhibitor.All inhibitors have the potential for off-target effects.[9] Consider using orthogonal assays or a second, structurally distinct inhibitor to validate that the observed cellular phenotype is due to the inhibition of the intended target.[15]

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16] This protocol outlines the steps to determine the IC50 value in a typical enzymatic assay.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well microplate (black or clear, depending on the detection method)[12]

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. A 10-point, 2-fold serial dilution is a good starting point. Remember to include a vehicle control (DMSO only).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Inhibitor dilution (or vehicle control)

      • Enzyme solution (at a fixed concentration)

    • Include a "no enzyme" control to measure background signal.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[17]

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection:

    • Measure the reaction progress over time using a microplate reader at the appropriate wavelength for your detection method (e.g., absorbance, fluorescence).[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[18][19]

Visualizing the IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme prep_inhibitor->setup prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->setup preincubate Pre-incubate at Optimal Temperature setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate detect Measure Signal (e.g., Absorbance) initiate->detect calc_rate Calculate Initial Reaction Rates detect->calc_rate normalize Normalize Data to Controls calc_rate->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit to 4PL Curve plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to troubleshooting common issues in inhibition assays.

Troubleshooting_Logic cluster_low_inhibition Troubleshoot Low Inhibition cluster_inconsistent Troubleshoot Inconsistency cluster_background Troubleshoot High Background cluster_cytotoxicity Troubleshoot Cytotoxicity start Start: Inhibition Assay Results check_inhibition Is Inhibition Observed? start->check_inhibition low_inhibition Low or No Inhibition check_inhibition->low_inhibition No inconsistent_results Are Results Consistent? check_inhibition->inconsistent_results Yes conc_range Widen Concentration Range low_inhibition->conc_range high_background High Background Signal? inconsistent_results->high_background Yes enzyme_activity Verify Enzyme Activity inconsistent_results->enzyme_activity No cytotoxicity Cellular Assay: Observe Cytotoxicity? high_background->cytotoxicity No compound_signal Run 'Compound Only' Control high_background->compound_signal Yes success Assay Optimized cytotoxicity->success No viability_assay Perform Cell Viability Assay cytotoxicity->viability_assay Yes incubation_time Increase Pre-incubation Time conc_range->incubation_time inhibitor_stability Check Inhibitor Stability incubation_time->inhibitor_stability inhibitor_stability->inconsistent_results reagent_prep Standardize Reagent Prep enzyme_activity->reagent_prep pipetting Check Pipetting Accuracy reagent_prep->pipetting pipetting->high_background blocking Optimize Blocking Steps compound_signal->blocking blocking->cytotoxicity lower_conc Use Lower Inhibitor Concentrations viability_assay->lower_conc off_target Investigate Off-Target Effects lower_conc->off_target off_target->success

Caption: A decision tree for troubleshooting inhibition assays.

References

How to address solubility issues of 5-Chloro-2-fluoro-benzamidine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with 5-Chloro-2-fluoro-benzamidine hydrochloride. Our goal is to provide both practical, step-by-step protocols and a deeper understanding of the physicochemical principles governing its solubility.

Section 1: Understanding the Molecule: Core Properties and Solubility Theory

Before troubleshooting, it is crucial to understand the inherent properties of the compound. Many solubility issues arise from a mismatch between the desired experimental conditions and the compound's fundamental chemical nature.

Q1: What are the essential physicochemical properties of this compound?

This compound is a substituted aromatic amidine, typically supplied as a hydrochloride salt.[1] It serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents like enzyme inhibitors.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 1187929-52-7[1][2]
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Off-white to yellow crystalline solid[1][3]
Purity Typically ≥96% (HPLC)[1][3]
Storage Conditions 0-8 °C, desiccated[1][3]
Q2: Why is the solubility of this compound highly dependent on pH?

The solubility of this compound is intrinsically linked to its molecular structure, specifically the basic amidine group (-C(NH)NH₂). This compound is supplied as a hydrochloride (HCl) salt, meaning the amidine group is protonated, forming a positively charged amidinium ion.

The Mechanism of pH-Dependent Solubility:

  • Low pH (Acidic Conditions): In acidic to near-neutral buffers, the compound predominantly exists in its protonated, salt form (R-C(NH₂)NH₂⁺Cl⁻). This charged species is polar and interacts favorably with water molecules, leading to higher aqueous solubility.[4][5]

  • High pH (Basic Conditions): As the pH of the buffer increases, it approaches and surpasses the pKa of the amidinium ion. This causes the group to deprotonate, yielding the neutral "free base" form of the molecule. This free base is significantly less polar and, consequently, much less soluble in aqueous solutions.[6] This transition from the soluble salt to the insoluble free base is the primary cause of precipitation when the pH is too high.

The isomerization and rotational barriers of benzamidine derivatives can also be influenced by pH, which may have implications for its interactions in solution, though this is more relevant to its dynamic conformational state than to its bulk solubility.[7]

Section 2: A Systematic Guide to Solubilization and Troubleshooting

Encountering precipitation can halt an experiment. The following workflow provides a logical sequence of steps to diagnose and solve solubility issues.

Troubleshooting Workflow for Solubility Issues

A visual guide to systematically addressing precipitation problems.

G start Start: Solubility Issue Observed (Precipitation/Cloudiness) stock Step 1: Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock dilute Step 2: Dilute Stock into Aqueous Buffer stock->dilute observe Step 3: Visual Inspection Is the solution clear? dilute->observe success Success: Solution is Clear Proceed with Experiment observe->success Yes troubleshoot Troubleshoot: Precipitation Occurs observe->troubleshoot No check_conc A: Lower Final Concentration Is the concentration above its solubility limit? troubleshoot->check_conc check_ph B: Adjust Buffer pH Try a buffer with pH < 7.0 check_conc->check_ph check_buffer C: Change Buffer Species Try HEPES, MES, or Citrate instead of Phosphate check_ph->check_buffer use_cosolvent D: Use a Co-solvent System Add 1-5% DMSO or Ethanol to final buffer check_buffer->use_cosolvent use_cosolvent->dilute Re-attempt Dilution

Caption: A step-by-step decision tree for resolving solubility issues.

Q3: What is the standard protocol for preparing a working solution in an aqueous buffer?

Directly dissolving the hydrochloride salt in an aqueous buffer is often challenging and can lead to inconsistent results. The most reliable method is to first prepare a high-concentration stock solution in an organic solvent.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Based on data for similar benzamidines, solubilities of ~10-25 mg/mL can be expected in these solvents.[8]

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly. If needed, gentle warming (to 30-40°C) or brief sonication can be applied to facilitate dissolution. Ensure the vial is tightly capped to prevent water absorption by DMSO.

  • Storage: Store the organic stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: My compound precipitates when I dilute the organic stock into my aqueous buffer. What should I do?

This is the most common failure point and it indicates that the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility under those specific conditions. Follow the troubleshooting workflow (see diagram above):

  • A. Lower the Final Concentration: The simplest explanation is that the target concentration is too high. Perform a serial dilution to determine the maximum achievable concentration in your buffer system before precipitation occurs.

  • B. Adjust Buffer pH (The Most Critical Factor): Since solubility is pH-dependent, the buffer's pH is a primary variable to optimize.

    • Rationale: The compound is most soluble at an acidic pH. Many standard biological buffers (like PBS at pH 7.4) may be too basic, causing the compound to convert to its less soluble free base.

    • Action: Attempt to dissolve the compound in buffers with a lower pH. Start with pH 6.0 and test even lower values if necessary. The goal is to keep the pH at least 1-2 units below the amidine's pKa.

Recommended Starting Buffers for Solubility Screening
Phosphate Buffer (pH 6.0 - 6.5)
Citrate Buffer (pH 4.5 - 6.0)
MES Buffer (pH 5.5 - 6.7)
HEPES Buffer (pH 7.0 - 7.4, use with caution)
  • C. Change the Buffer Species: The chemical composition of the buffer, not just its pH, can impact solubility.[9] High concentrations of certain salts, like phosphate, can sometimes lead to a "salting-out" effect, reducing the solubility of other solutes.

    • Action: If you experience issues in a phosphate buffer, try preparing a buffer of the same pH using a different buffering agent, such as MES or HEPES.

  • D. Use a Co-solvent System: If modifying the buffer is not possible, introducing a small amount of a water-miscible organic solvent into the final aqueous solution can increase solubility.[4]

    • Action: Prepare your final buffer to contain a small percentage (e.g., 1-5% v/v) of DMSO or ethanol before adding the compound's stock solution.

    • Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay (e.g., does not inhibit enzymes or harm cells).

Section 3: Frequently Asked Questions (FAQs)

Q5: Can I prepare and store a concentrated AQUEOUS stock solution?

This is strongly discouraged. Based on stability data for the parent compound, benzamidine hydrochloride, aqueous solutions are not stable for long periods and are sensitive to oxidation. It is highly recommended to prepare aqueous solutions fresh from an organic stock for each experiment.[8]

Q6: What is the difference between kinetic and thermodynamic solubility?

This is a critical concept for experimental reproducibility.

  • Kinetic Solubility: This is the concentration of a compound that appears to be in solution immediately after diluting a concentrated organic stock into a buffer. It often represents a supersaturated, metastable state.[10]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution after an extended period.[10]

Why it matters: A solution may appear clear initially (kinetic solubility) but then precipitate over minutes or hours as it equilibrates to its lower, true thermodynamic solubility. If your experiment runs for a long time, the effective concentration of your compound could be decreasing. Always allow your final solution to sit for a period (e.g., 15-30 minutes) before use to check for this delayed precipitation.

Q7: How can I accurately measure the solubility of this compound in my buffer?

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11]

  • Add an excess amount of the solid compound to your buffer of choice in a sealed vial.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation and/or filtration.

  • Accurately quantify the concentration of the dissolved compound in the supernatant using an analytical method like HPLC or UV-Vis spectrophotometry.[12]

References

Technical Support Center: Stabilizing 5-Chloro-2-fluoro-benzamidine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-fluoro-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stabilization of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments.

Introduction: The Chemistry of Amidine Stability

This compound belongs to the aromatic amidine class of molecules. A critical feature of amidines is their basicity; in its hydrochloride salt form, the amidine group is protonated, existing as an amidinium cation. This protonation is central to its stability in aqueous environments. The primary degradation pathway for benzamidines is hydrolysis, which converts the amidine functional group into the corresponding benzamide. This process is significantly influenced by the pH of the solution.

The protonated amidinium form is substantially more resistant to nucleophilic attack by water or hydroxide ions compared to its neutral, deprotonated form.[1][2] Consequently, maintaining a pH that favors the protonated state is the most effective strategy for stabilizing 5-Chloro-2-fluoro-benzamidine in aqueous solutions.

The electron-withdrawing effects of the chloro and fluoro substituents on the benzene ring decrease the basicity of the amidine group compared to unsubstituted benzamidine. This means it will have a lower pKa, and a lower pH will be required to ensure it remains fully protonated and stabilized.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound solutions.

Q1: My this compound solution is showing signs of degradation over time. What is the likely cause?

A1: The most probable cause of degradation is hydrolysis of the amidine group to form 5-Chloro-2-fluoro-benzamide. This reaction is primarily catalyzed by basic conditions.[1] If the pH of your aqueous solution is neutral or, especially, alkaline (pH > 7), the rate of hydrolysis increases dramatically.[1] Benzamidinium compounds are known to hydrolyze at room temperature in weakly basic water, with the rate increasing as the pH rises.[1]

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: To minimize hydrolysis, the solution should be maintained at an acidic pH. The protonated amidinium cation, which is more stable, is the predominant species at pH values below the compound's pKa. While the specific pKa of 5-Chloro-2-fluoro-benzamidine is not widely published, the presence of two electron-withdrawing halogens suggests it will be lower than that of unsubstituted benzamidine (pKa ~11.6). Therefore, preparing and storing the solution in a buffer with a pH between 3 and 5 is a robust strategy to ensure stability. This acidic environment maintains the protonated state of the amidine group, significantly suppressing the rate of hydrolysis.[2][3]

Q3: I dissolved the compound in unbuffered deionized water. Is this acceptable for short-term use?

A3: While dissolving the hydrochloride salt in pure water will result in a mildly acidic solution, this pH may not be sufficiently low or stable to prevent hydrolysis over time. The dissolution of CO₂ from the atmosphere can raise the pH of unbuffered water towards 5.5-6.5. For maximum stability, especially if the solution is to be stored for more than a few hours, using a well-buffered acidic solution (e.g., acetate or citrate buffer, pH 4-5) is strongly recommended.

Q4: How does temperature affect the stability of the solution?

A4: As with most chemical reactions, the rate of hydrolysis will increase with temperature. For optimal stability, it is recommended to store aqueous stock solutions at 2-8°C .[4] Avoid repeated freeze-thaw cycles, as this can also accelerate degradation. If long-term storage is required, consider aliquoting the stock solution into single-use volumes to minimize handling.

Q5: Are there other degradation pathways I should be aware of?

A5: Besides hydrolysis, oxidation and photolysis are potential degradation pathways for many organic molecules. While benzamidinium compounds do not appear to readily oxidize under typical aqueous conditions, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil.[1] Following forced degradation study protocols can help you identify any susceptibility to light or oxidative stress.[5][6][7]

Q6: I suspect my solution has degraded. How can I confirm this and identify the degradation product?

A6: The most effective technique for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] By developing a stability-indicating HPLC method, you can separate the parent compound, 5-Chloro-2-fluoro-benzamidine, from its primary degradant, 5-Chloro-2-fluoro-benzamide. The appearance of a new, more retained peak (as amides are typically less polar than the corresponding amidinium salts) is a strong indicator of hydrolysis. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation product by its mass-to-charge ratio.

Technical Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a stability-promoting buffer.

Materials:

  • This compound (MW: 209.05 g/mol )

  • Sodium Acetate, Anhydrous

  • Glacial Acetic Acid

  • High-purity deionized water

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

  • Amber glass storage vials

Procedure:

  • Prepare a 50 mM Sodium Acetate Buffer (pH 4.5):

    • Dissolve 4.1 g of sodium acetate in 1 L of deionized water.

    • Slowly add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches 4.5.

    • Filter the buffer through a 0.22 µm filter to sterilize and remove particulates.

  • Prepare the 10 mM Stock Solution:

    • Accurately weigh 20.9 mg of this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 4.5 acetate buffer and gently swirl to dissolve.

    • Once fully dissolved, bring the volume to the 10 mL mark with the pH 4.5 buffer.

    • Cap and invert the flask several times to ensure homogeneity.

  • Storage:

    • Aliquot the solution into single-use volumes in amber glass vials.

    • Store the vials at 2-8°C .

Protocol 2: General Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10] This is essential for developing a validated stability-indicating analytical method.

Objective: To generate potential degradation products and determine the intrinsic stability of the molecule.

Methodology:

  • Prepare a working solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Expose aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1N NaOH at room temperature. Note: Degradation is expected to be rapid. Monitor at early time points (e.g., 5, 15, 30, 60 minutes).[1]

    • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

  • Analyze Samples: At appropriate time points, withdraw a sample, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analytical Technique: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, typically RP-HPLC with UV or MS detection.[8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without overly complex secondary degradation.[7][11]

Data & Visualization

Table 1: Summary of Stability and Recommended Handling
ParameterRecommendation/InformationRationale
Primary Degradation Pathway HydrolysisThe amidine functional group is susceptible to nucleophilic attack by water/hydroxide, yielding the corresponding amide.[1]
Optimal pH for Solution 3.0 - 5.0 (Acidic) Maintains the amidine group in its protonated (amidinium) form, which is significantly more stable against hydrolysis.[2][3]
Recommended Buffer Acetate or CitrateProvides stable pH control in the optimal acidic range.
Storage Temperature 2 - 8°C Reduces the kinetic rate of all potential degradation reactions.[4]
Light Exposure Minimize (use amber vials)Standard precautionary measure to prevent potential photolytic degradation.
Recommended Analytical Method RP-HPLC with UV or MS detectionAllows for the separation and quantification of the parent compound and its degradation products.[8][9]

Diagrams

Hydrolysis_Pathway cluster_0 Aqueous Solution cluster_1 Degradation Pathway Amidinium 5-Chloro-2-fluoro-benzamidinium (Protonated, More Stable) Amidine 5-Chloro-2-fluoro-benzamidine (Neutral, Less Stable) Amidinium->Amidine Deprotonation (Higher pH) Amidine->Amidinium Protonation (Lower pH) Product 5-Chloro-2-fluoro-benzamide (Hydrolysis Product) Amidine->Product Hydrolysis (Nucleophilic Attack) Hydroxide OH⁻ (Hydroxide) Hydroxide->Amidine Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis Start Prepare 1 mg/mL solution of 5-Chloro-2-fluoro-benzamidine HCl Control Unstressed Control (Store at 2-8°C, protected from light) Acid Acid Hydrolysis (1N HCl, 60-80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (3-6% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analyze Analyze all samples by Stability-Indicating HPLC Control->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Compare Compare stressed samples to control Analyze->Compare Identify Identify & Characterize Degradants (LC-MS, NMR) Compare->Identify

References

Minimizing off-target effects of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Chloro-2-fluoro-benzamidine hydrochloride is a versatile synthetic intermediate, valued in medicinal chemistry for the design and synthesis of pharmacologically active compounds, particularly enzyme inhibitors.[1] Its benzamidine core is a well-established scaffold for the inhibition of serine proteases.[2] However, as with many small molecule inhibitors, the potential for off-target interactions is a critical consideration that can lead to confounding experimental results or unforeseen toxicity.[3]

A key principle in employing any small molecule inhibitor is the thorough characterization of its selectivity. A structurally related compound, 5-chloro-2-guanidinobenzimidazole (ClGBI), while a known inhibitor of the HV1 proton channel, has been demonstrated to be non-selective, exhibiting inhibitory activity against a range of other ion channels.[4][5] This underscores the importance of a proactive and rigorous approach to identifying and minimizing the off-target effects of this compound in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected or inconsistent phenotypes in my cell-based assays when using this compound. What could be the cause?

A1: Inconsistent results with small molecule inhibitors are a common challenge and can stem from several factors. Beyond general experimental variability, off-target effects are a primary suspect. The benzamidine scaffold, while known to target serine proteases, can also interact with other proteins.[3] Unexpected phenotypes may arise from the modulation of unintended signaling pathways. It is also crucial to ensure the compound's stability and solubility in your specific assay conditions.

Q2: How can I begin to predict the potential off-target effects of this compound?

A2: Predicting off-target effects is a crucial first step. Several computational and experimental strategies can be employed:

  • In Silico Profiling: Computational methods like molecular docking and pharmacophore modeling can screen the compound against vast databases of protein structures to predict potential off-target interactions.[3]

  • Similarity Searching: Comparing the chemical structure of this compound to databases of known bioactive compounds, such as ChEMBL or PubChem, can provide insights into potential off-targets based on the principle that structurally similar molecules may have similar biological activities.[3][6]

  • Broad-Spectrum Screening: The most direct method is to perform broad-spectrum experimental screening. This can involve kinome-wide profiling panels or safety screening panels that assess activity against common off-target liabilities like a panel of GPCRs.[3]

Q3: What is the fundamental difference between on-target and off-target effects?

A3:

  • On-target effects are the direct biological consequences of the compound binding to its intended molecular target. These can be either the desired therapeutic effect or unwanted toxicity mediated by the primary target.

  • Off-target effects result from the compound binding to proteins other than the intended target. These are often unintended and can lead to adverse reactions or misleading experimental outcomes.[3]

Troubleshooting Guide: A Stepwise Approach to Characterizing and Minimizing Off-Target Effects

This section provides a structured workflow for researchers to systematically identify and mitigate the off-target effects of this compound.

Step 1: Confirming Primary Target Engagement in a Cellular Context

Before investigating off-target effects, it is essential to confirm that the compound is interacting with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures direct target engagement in a cellular environment.[7][8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture your cells of interest to the desired density. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under your standard experimental conditions.

  • Heating Profile: Heat the cell lysates at a range of temperatures to generate a melt curve.

  • Protein Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Troubleshooting CETSA Results

IssuePotential CauseRecommended Solution
No thermal shift observed - Compound is not cell-permeable.- Compound does not bind the target in the cellular environment.- Incorrect temperature range tested.- Verify cell permeability using other methods.- Confirm binding with a biochemical assay.- Optimize the temperature gradient.
High variability between replicates - Inconsistent cell lysis or heating.- Uneven protein loading in detection step.- Ensure uniform sample processing.- Use a reliable protein quantification method and load equal amounts.
Step 2: Broad-Spectrum Off-Target Profiling

Given the benzamidine core, it is prudent to screen for off-target activity against other proteases and kinases.

Experimental Workflow: Off-Target Profiling

dot graph OffTargetProfiling { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for identifying and validating off-target effects.

Recommended Protocols:

  • Protease Selectivity Profiling: Utilize commercially available protease panels or develop in-house fluorescence-based assays to assess the inhibitory activity of your compound against a broad range of proteases.[10][11][12]

  • Kinome-Wide Selectivity Profiling: Screen the compound against a large panel of kinases. Several vendors offer this as a service. This will provide a selectivity profile and identify any unintended kinase inhibition.[3]

Step 3: Validating and Mitigating Identified Off-Target Effects

Once potential off-targets are identified, the next step is to validate these interactions in your cellular model and devise strategies to mitigate their impact.

Strategies for Validation and Mitigation:

  • Cellular Off-Target Engagement: Use CETSA to confirm that the compound engages the identified off-targets in your cells.[7][8][9]

  • Orthogonal Inhibition: Use a structurally unrelated inhibitor for your primary target. If this second inhibitor recapitulates the on-target phenotype without producing the unexpected effects seen with this compound, it strengthens the evidence for an off-target effect of the latter.[3]

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects are often observed at higher concentrations. Determine the concentration window where you observe maximal on-target activity with minimal off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. The goal is to identify modifications that reduce off-target binding while retaining or improving on-target potency.[3]

Experimental Workflow: Mitigating Off-Target Effects

dot graph MitigationWorkflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A systematic approach to validating and mitigating off-target effects.

Conclusion

References

Validation & Comparative

Validating the Inhibitory Activity of 5-Chloro-2-fluoro-benzamidine hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the rigorous validation of small molecule inhibitors is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the inhibitory activity of 5-Chloro-2-fluoro-benzamidine hydrochloride, a compound of interest due to its structural similarities to known modulators of protein arginine deiminases (PADs). We will objectively compare its potential performance against established PAD inhibitors, providing the necessary experimental protocols and data interpretation to empower researchers in their decision-making processes.

The central hypothesis of this guide is that this compound, owing to its benzamidine core, may exhibit inhibitory activity against PAD enzymes. These enzymes play a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases, by catalyzing the post-translational modification of arginine to citrulline.[1][2] The dysregulation of PAD activity is implicated in conditions such as rheumatoid arthritis and cancer, making PADs attractive therapeutic targets.[3]

This guide will navigate the reader through the essential steps of validating this hypothesis, from in vitro enzymatic assays to a comparative analysis against well-characterized inhibitors.

Comparative Inhibitor Landscape

To establish a meaningful benchmark for the inhibitory potential of this compound, we will compare it against two widely recognized pan-PAD inhibitors: Cl-amidine and its more proteolytically stable analog, BB-Cl-amidine.[4][5] These compounds have been extensively characterized and serve as excellent positive controls and comparators in PAD-focused drug discovery programs.

CompoundTarget(s)IC50 (μM)Key Features
This compound PADs (Hypothesized)To be determinedBenzamidine-based scaffold, potential for novel structure-activity relationships.
Cl-amidine Pan-PAD inhibitorPAD1: 0.8, PAD3: 6.2, PAD4: 5.9[6][7][8][9]Cell-permeable, irreversible inhibitor. Widely used research tool.[7]
BB-Cl-amidine Pan-PAD inhibitorIrreversibly inhibits PAD1-4[5]Proteolysis-resistant derivative of Cl-amidine with improved stability.[5]

Table 1: Comparative overview of this compound and reference PAD inhibitors. The inhibitory activity of this compound is yet to be experimentally determined and is the central focus of this validation guide.

Experimental Validation Workflow

The following section outlines a detailed, step-by-step workflow for determining the inhibitory activity of this compound against a representative PAD isozyme, PAD4. This workflow is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation: - 5-Chloro-2-fluoro-benzamidine HCl - Cl-amidine (Positive Control) - Recombinant Human PAD4 - Assay Buffer - Substrate (e.g., BAEE) prep_plate 96-Well Plate Preparation: - Serial dilutions of test compounds - Enzyme and no-enzyme controls prep_reagents->prep_plate Layout experiment initiate_reaction Initiate Reaction: - Add PAD4 to all wells except 'no enzyme' controls prep_plate->initiate_reaction Start assay incubate Incubation: - Incubate at 37°C for a defined period (e.g., 20-45 min) initiate_reaction->incubate stop_reaction Stop Reaction & Develop Signal: - Add detection reagents (colorimetric or fluorometric) incubate->stop_reaction read_plate Read Plate: - Measure absorbance or fluorescence stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 1: Experimental workflow for IC50 determination of PAD4 inhibitors.
Detailed Protocol: In Vitro PAD4 Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring PAD activity.[10][11]

1. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 1 mM DTT, pH 7.6.

  • Recombinant Human PAD4: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

  • Substrate (Nα-Benzoyl-L-arginine ethyl ester - BAEE): Prepare a stock solution in deionized water. The final concentration should be at or near the Km for PAD4.

  • Test Compounds: Prepare stock solutions of this compound and Cl-amidine (positive control) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

2. Assay Procedure:

  • In a 96-well microplate, add 5 µL of each test compound dilution to the appropriate wells. Include wells with vehicle (e.g., DMSO) for 100% activity control and wells without enzyme for background control.

  • Add 85 µL of a master mix containing assay buffer and the substrate BAEE to all wells.

  • To initiate the reaction, add 10 µL of the diluted PAD4 enzyme to all wells except the no-enzyme control wells.

  • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.

  • Stop the reaction and develop the color by adding a detection reagent that quantifies the ammonia produced during the citrullination reaction. Several commercial kits are available for this step.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance (no-enzyme control) from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Absorbance of test compound / Absorbance of vehicle control))

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The Underlying Mechanism: PAD-Mediated Signaling

Understanding the biological context of PAD enzymes is crucial for interpreting the significance of potential inhibitors. PADs, particularly PAD4, are key players in the regulation of gene expression through histone citrullination. This post-translational modification can alter chromatin structure and influence the binding of transcription factors, thereby modulating gene transcription.[1][3]

G cluster_nucleus Nucleus cluster_effects Downstream Effects Histone Histone (with Arginine) Cit_Histone Citrullinated Histone Histone->Cit_Histone Citrullination Chromatin Chromatin Remodeling Cit_Histone->Chromatin PAD4 PAD4 PAD4->Histone Inhibitor 5-Chloro-2-fluoro- benzamidine HCl Inhibitor->PAD4 Inhibition Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Figure 2: Simplified signaling pathway of PAD4-mediated histone citrullination and its inhibition.

As depicted in Figure 2, PAD4 converts arginine residues on histones to citrulline. This modification can lead to chromatin decondensation and altered gene expression, which has been implicated in inflammatory responses and the development of autoimmune diseases. An effective inhibitor, such as the hypothesized action of this compound, would block this activity, thereby preventing the downstream consequences of histone citrullination.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a potential PAD inhibitor. By following the detailed experimental protocol and using the established inhibitors Cl-amidine and BB-Cl-amidine as comparators, researchers can generate reliable and reproducible data to determine its in vitro potency.

Should this compound demonstrate significant inhibitory activity, subsequent steps would involve assessing its selectivity against other PAD isozymes, determining its mechanism of inhibition (e.g., reversible vs. irreversible), and evaluating its efficacy in cell-based assays that model PAD-driven pathologies. The journey from a promising hit compound to a validated lead requires a meticulous and data-driven approach, and the methodologies outlined herein provide the essential first steps on that path.

References

A Comparative Guide to the Efficacy of 5-Chloro-2-fluoro-benzamidine hydrochloride versus Benzamidine as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of a research program. This guide provides an in-depth technical comparison of the well-established serine protease inhibitor, benzamidine, with its halogenated derivative, 5-Chloro-2-fluoro-benzamidine hydrochloride. While benzamidine is a widely used tool compound with well-characterized efficacy, this compound is more frequently described as a versatile intermediate in the synthesis of bioactive molecules.[1][2] This guide will delve into the known inhibitory profile of benzamidine, explore the anticipated effects of halogen substitution on inhibitory activity based on structure-activity relationship (SAR) principles, and provide detailed protocols for a head-to-head experimental comparison.

Introduction: Benzamidine as a Foundational Serine Protease Inhibitor

Benzamidine is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[3][4] Its inhibitory mechanism is rooted in the electrostatic interaction of its positively charged amidinium group with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.[5][6] This interaction mimics the binding of the natural substrates' arginine or lysine side chains. Hydrophobic interactions between the benzene ring of benzamidine and the sides of the S1 pocket also contribute to its binding affinity.[5][6] Benzamidine is commonly used in inhibitor cocktails to prevent proteolytic degradation of proteins during purification.[6]

The Emergence of Halogenated Benzamidine Derivatives

The core structure of benzamidine has served as a scaffold for the development of a multitude of derivatives with modified potency, selectivity, and pharmacokinetic properties.[7] The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to modulate a compound's electronic and steric properties, and consequently its biological activity. This compound is one such derivative, recognized for its utility as a building block in the synthesis of targeted therapeutic agents.[1][2] While direct, publicly available data on its inhibitory efficacy is sparse, we can infer its potential based on established SAR principles for substituted benzamidines.[8][9]

Comparative Efficacy: Experimental Data and SAR Insights

A direct comparison of efficacy requires the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).[10][11] The smaller the Ki value, the greater the binding affinity and the more potent the inhibitor.[10]

Known Inhibitory Activity of Benzamidine

The inhibitory activity of benzamidine has been characterized against a range of serine proteases. The following table summarizes some of the reported Ki values. It is important to note that these values can vary depending on the specific experimental conditions.

Serine ProteaseKi (μM)Source(s)
Trypsin18.0 - 35[3][12]
Thrombin220 - 660[3][12]
Plasmin350[3]
Tryptase20[13]
uPA97[13]
Factor Xa110[13]
tPA750[13]
Acrosin4.0[14]
Predicted Efficacy of this compound: A SAR Perspective

While we lack direct experimental data for this compound, we can hypothesize its potential efficacy based on studies of other halogenated benzamidine derivatives. The introduction of chloro and fluoro substituents can influence inhibitory activity in several ways:

  • Electronic Effects : The chloro and fluoro groups are electron-withdrawing, which can affect the pKa of the amidine group and its interaction with the S1 pocket.

  • Hydrophobicity : Halogenation generally increases the hydrophobicity of a molecule.[8] For some serine proteases, such as thrombin, increased hydrophobicity of the substituent on the benzamidine ring has been shown to correlate with stronger inhibition.[8]

  • Halogen Bonding : Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen. Studies have shown that halogen bonding, particularly with bromine and chlorine, can be a successful strategy for designing potent serine protease inhibitors.[7][15] A chloro substituent could potentially form a halogen bond with the backbone carbonyl oxygen atoms lining the S1 pocket, thereby enhancing binding affinity.

  • Steric Effects : The size of the substituents can influence how the inhibitor fits into the active site.

A study on substituted benzamidines found that for trypsin, the binding interaction is complex and is influenced by both molar refractivity and molecular weight.[8] Another study on 4-chlorobenzamidine showed a Ki of 35.0 μM against trypsin, which is in a similar range to the parent benzamidine.[12] This suggests that the effect of a single chloro substitution at the 4-position does not dramatically alter the affinity for trypsin. The combined effect of a chloro and a fluoro group at the 5 and 2 positions, respectively, would require direct experimental testing to determine the net impact on inhibitory potency.

Experimental Protocols for a Head-to-Head Comparison

To definitively determine the relative efficacy of this compound and benzamidine, a standardized serine protease inhibition assay should be performed. Below are detailed protocols for determining the IC50 and Ki values using an absorbance-based assay with a chromogenic substrate.

Workflow for Comparative Inhibitor Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Buffer) serial_dil Prepare Serial Dilutions of Inhibitors prep_reagents->serial_dil setup_plate Set up 96-well Plate (Buffer, Inhibitor/Control, Enzyme) serial_dil->setup_plate pre_incubate Pre-incubate (Allow inhibitor-enzyme interaction) setup_plate->pre_incubate initiate_rxn Initiate Reaction (Add chromogenic substrate) pre_incubate->initiate_rxn measure_abs Measure Absorbance (Kinetic read on plate reader) initiate_rxn->measure_abs calc_velocity Calculate Reaction Velocity measure_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 determine_ki Determine Ki (Cheng-Prusoff equation) determine_ic50->determine_ki

Caption: Workflow for determining IC50 and Ki of serine protease inhibitors.

Protocol 1: Determination of IC50

Objective: To determine the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%.

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound

  • Benzamidine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare stock solutions of both inhibitors in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of each inhibitor in assay buffer.

    • Dissolve the chromogenic substrate in a suitable solvent and then dilute in assay buffer to a final concentration at or below its Michaelis-Menten constant (Km).

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add a small volume of the inhibitor dilutions to the test wells in triplicate.

    • Add an equal volume of the solvent to the control wells (no inhibitor).

    • Add the serine protease solution to all wells except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the optimal temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki

Objective: To determine the inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex.

Procedure: The experimental setup is similar to the IC50 determination, but the assay is performed at multiple substrate concentrations. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

Alternatively, a Dixon plot or Lineweaver-Burk plot can be generated from the kinetic data at varying substrate and inhibitor concentrations to determine the Ki and the mode of inhibition.

Mechanism of Action: A Visual Representation

Both benzamidine and its derivatives are expected to act as competitive inhibitors, binding to the active site of the serine protease and preventing the substrate from binding.

G cluster_enzyme Serine Protease Active Site cluster_binding Binding Events S1_pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) No_Reaction Inhibition (No product formation) Product Products Catalytic_Triad->Product Cleavage Substrate Substrate (Arg/Lys side chain) Substrate->S1_pocket Binds Inhibitor Benzamidine Derivative (Amidinium group) Inhibitor->S1_pocket Binds competitively

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

Conclusion and Future Directions

Benzamidine is a well-characterized, moderately potent inhibitor of trypsin and other serine proteases, serving as a valuable reference compound. While this compound is primarily positioned as a synthetic intermediate, the principles of structure-activity relationships suggest that its halogen substituents could modulate its inhibitory activity. The increased hydrophobicity and the potential for halogen bonding could lead to enhanced potency against certain proteases.

However, without direct experimental evidence, this remains a hypothesis. The provided protocols offer a clear and robust framework for researchers to perform a direct comparative analysis. Such a study would not only elucidate the inhibitory profile of this compound but also contribute valuable data to the broader understanding of halogenated benzamidine derivatives as serine protease inhibitors. This knowledge is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity for therapeutic and research applications.

References

Structure-activity relationship of fluorinated benzamidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching the Search

I'm starting a comprehensive search for data on fluorinated benzamidine derivatives, particularly regarding their structure-activity relationships. My focus is on synthesis, identifying biological targets, and understanding how fluorine substitution alters activity. I'll need to explore various databases to comprehensively capture available research.

Expanding the Investigation

I've expanded the search scope to include direct comparisons between fluorinated and non-fluorinated benzamidine derivatives. I'm actively seeking studies that provide experimental data on potency, selectivity, and pharmacokinetic properties. The goal is to obtain established experimental protocols for evaluating these compounds.

Delving Deeper into Mechanisms

I'm now focusing on the mechanistic underpinnings of fluorination's impact. I'm searching for authoritative sources that explain how fluorine's influence on properties like pKa, lipophilicity, and metabolic stability alters benzamidine derivative activity. I'll use this understanding to inform the comparison guide.

Investigating Fluorine's Impact

I've just concluded the initial sweep, and I've found a sturdy basis for understanding how fluorine fits into drug design. I'm taking notes on how it affects properties like lipophilicity, pKa, and metabolic stability.

Targeting Specific Derivatives

I'm now zeroing in on the critical aspect: the structure-activity relationship of fluorinated benzamidine derivatives. The general fluorine and benzamidine data is a good start, showing how fluorine affects lipophilicity, pKa, and stability and how these scaffolds target serine proteases and dopamine receptors. However, to fulfill the core of the prompt, I'm now seeking direct comparative studies. I need to find papers that synthesize and test fluorinated benzamidine variants, directly comparing their activity to non-fluorinated versions.

Deepening Search Criteria

I'm expanding my search terms, focusing on articles that directly compare fluorinated and non-fluorinated benzamidines. While I've gathered general principles and information on targets, I still lack the crucial comparative data needed to assess the impact of fluorine substitution on biological activity. I've uncovered some synthetic methods, but now I'm prioritizing direct comparisons of fluorinated and non-fluorinated benzamidine variants. My next steps involve narrowing my search to find these specific comparative studies.

Discovering Key Inhibitors

I've been sifting through the latest research. This round of searches has yielded more focused results. I'm seeing articles on how substituted benzamidines can inhibit serine proteases, which seems promising. I'm now looking at some specific structures and their potential.

Refining Search Parameters

I'm making progress, though it's still piecemeal. While the initial findings on substituted benzamidines and serine protease inhibition are useful, the literature lacks direct comparisons of fluorinated and non-fluorinated analogues within the same study. I've found examples of fluorinated benzamidines with biological data, including some comparative studies on other scaffolds like isoquinolines, which provide a useful template. However, I'm missing the crucial, head-to-head comparison I need. I'm adjusting my search terms to try and find these.

Analyzing Chemical Properties

The information is coming together, but it's proving piecemeal. While the initial articles mentioned serine protease inhibition by substituted benzamidines, and some SAR data relating activity to substituent properties, there's no direct comparison of fluorinated vs. non-fluorinated versions. I also found examples of fluorinated benzamidines with biological data, but again, lacking those key comparative studies. I'm expanding the search to understand the general impact of fluorine on drug properties and find templates for the analysis I need. The key missing piece remains: head-to-head comparisons of fluorinated and non-fluorinated derivatives and their associated experimental methods.

Exploring Potential Analogues

I've made some headway in the research. The literature review is proving fruitful, though the data remains somewhat diffuse. I unearthed several papers detailing the creation and bio-assessment of benzamidine derivatives. Notably, a few studies feature fluorinated compounds.

Constructing the Comparison

I've gathered more details. The searches identified several relevant papers. They describe the synthesis of various benzamidine derivatives, including fluorinated ones. Some provide biological evaluation, like antimicrobial activity. However, direct comparisons of fluorinated and non-fluorinated derivatives with Ki values are still missing. I can begin drafting the guide's introduction now, focusing on benzamidines and fluorine's role in drug design.

Assembling Comparative Data

My recent searches provided more details. I found papers discussing benzamidine derivatives, including fluorinated ones, and protocols for synthesis and bioassays. However, a direct comparison with Ki values is still lacking. I can now start structuring the guide, writing the introduction and detailing the protocols. I will compile a comparative table using data from multiple sources to illustrate fluorine's impact, and prepare the Graphviz diagrams and references.

A Senior Application Scientist's Guide to Profiling Protease Cross-Reactivity: The Case of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, achieving target specificity is paramount. For serine protease inhibitors, off-target effects can lead to significant systemic disorders, turning a promising therapeutic candidate into a clinical failure.[1] The benzamidine scaffold is a well-established pharmacophore for inhibiting trypsin-like serine proteases, prized for its ability to mimic the side chains of arginine and lysine, thereby anchoring within the enzyme's S1 specificity pocket.[2][3] However, the journey from a simple benzamidine core to a selective drug molecule is one of meticulous chemical refinement and rigorous biological profiling.

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel substituted benzamidine derivatives, using the representative molecule, 5-Chloro-2-fluoro-benzamidine hydrochloride. We will move beyond a simple listing of methods to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also mechanistically insightful. This document is intended for researchers, biochemists, and drug development professionals dedicated to the principles of scientific integrity and the pursuit of highly selective therapeutic agents.

Section 1: The Scientific Rationale - Understanding Benzamidine-Based Inhibition

At the heart of every trypsin-like serine protease is a catalytic triad (typically Serine-195, Histidine-57, and Aspartate-102) that facilitates the hydrolysis of peptide bonds.[4] The specificity of these enzymes is largely dictated by the geometry and electrostatic nature of their substrate-binding pockets, particularly the S1 pocket, which accommodates the residue C-terminal to the scissile bond.[5]

Benzamidine-based compounds act as reversible, competitive inhibitors.[6][7] The positively charged amidinium group directly mimics the guanidinium or ammonium groups of arginine and lysine, forming a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.

The true art of designing a specific inhibitor lies in the substitutions on the benzene ring. For our example, this compound, the halogen atoms are not mere decorations. They serve to modulate the molecule's properties:

  • Hydrophobicity: Both chlorine and fluorine increase the hydrophobicity of the phenyl ring, which can influence interactions with hydrophobic residues lining the entrance to the active site.[2]

  • Electronic Effects: As electron-withdrawing groups, they can subtly alter the pKa of the amidinium group, potentially affecting the strength of the key salt bridge in the S1 pocket.

  • Steric Profile: The size and position of these atoms can either facilitate a better fit in the target protease or create steric clashes that prevent binding to off-target enzymes.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Inhibitor S1_Pocket S1 Specificity Pocket (Negatively Charged) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidinium Positively Charged Amidinium Group Amidinium->S1_Pocket Mimics Arg/Lys Forms Salt Bridge Phenyl Substituted Phenyl Ring (e.g., Cl, F) Phenyl->Catalytic_Triad Modulates Fit & Potency

Figure 1: Mechanism of Benzamidine Inhibition.

Section 2: A Comparative Framework for Cross-Reactivity Profiling

To build a meaningful specificity profile, an inhibitor must be tested against a panel of physiologically relevant proteases. The selection of this panel is a critical experimental design choice. We recommend a core panel that covers key biological pathways: Digestion, Coagulation, and Fibrinolysis.

Protease Biological Pathway Rationale for Inclusion Hypothetical IC₅₀ for 5-Chloro-2-fluoro-benzamidine HCl
Trypsin DigestionA baseline, archetypal trypsin-like serine protease. High potency here is expected but not necessarily desired for systemic drugs.50 nM
Thrombin Coagulation CascadeA critical enzyme for blood clotting. Inhibition can lead to anticoagulant effects.[8]> 10,000 nM
Factor Xa (FXa) Coagulation CascadeA key protease at the convergence of the intrinsic and extrinsic coagulation pathways.[9]8,500 nM
Plasmin FibrinolysisResponsible for dissolving fibrin clots. Inhibition can lead to a pro-thrombotic state.[10]1,200 nM
uPA Fibrinolysis / Tissue RemodelingUrokinase-type Plasminogen Activator. Overexpressed in many cancers, involved in metastasis.[11][12]250 nM

Table 1: A proposed panel for screening benzamidine-based inhibitors and a hypothetical inhibitory profile. The goal is to identify compounds with high potency (low IC₅₀) against a specific target (e.g., Trypsin or uPA) and low potency (high IC₅₀) against others (e.g., Thrombin, FXa) to minimize off-target effects.

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a standard measure of inhibitor potency, where a lower value indicates a more potent inhibitor.

Section 3: Experimental Protocols for Determining Inhibitor Specificity

The trustworthiness of any comparison guide rests on the quality and reproducibility of its experimental protocols. The following are detailed, self-validating workflows for assessing inhibitor potency using fluorometric or chromogenic assays, which are amenable to high-throughput screening in a 96-well format.[14]

Core Principle: The fundamental principle of these assays is to measure the rate of cleavage of a synthetic substrate that releases a fluorescent (e.g., AMC, AFC) or colored (e.g., pNA) molecule.[8][11][15] The inhibitor's potency is determined by its ability to reduce the rate of signal generation.

G A 1. Reagent Preparation - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Dilutions B 2. Assay Plate Setup - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Control (Buffer only) - Add Inhibitor Control (Known Inhibitor) A->B C 3. Enzyme Addition Add diluted enzyme to all wells (except substrate blank) B->C D 4. Pre-incubation 10-15 min at RT or 37°C (Allows inhibitor-enzyme binding) C->D E 5. Reaction Initiation Add substrate to all wells to start the reaction D->E F 6. Kinetic Measurement Read Fluorescence/Absorbance over 30-60 min in a plate reader E->F

Figure 2: General Experimental Workflow for an Inhibition Assay.
Protocol 3.1: Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[8][16]

  • Objective: To determine the IC₅₀ of 5-Chloro-2-fluoro-benzamidine HCl against human Thrombin.

  • Causality: We use a fluorometric assay for its high sensitivity. The pre-incubation step is crucial to allow the reversible inhibitor to reach equilibrium with the thrombin enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.

Materials:

  • Purified Human Thrombin (Factor IIa)

  • Thrombin Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • Fluorogenic Thrombin Substrate (e.g., Boc-VPR-AMC)

  • 5-Chloro-2-fluoro-benzamidine HCl (test inhibitor)

  • Known Thrombin Inhibitor (e.g., PPACK Dihydrochloride, for control)[8]

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the test inhibitor (e.g., from 100 µM to 1 nM) in Thrombin Assay Buffer.

  • Enzyme Preparation: Dilute the Thrombin enzyme stock to the working concentration (e.g., 10 nM) in ice-cold Assay Buffer. Prepare enough for all wells.

  • Assay Plate Setup: In duplicate, add the following to the wells of the 96-well plate:

    • Test Wells: 50 µL of Assay Buffer + 10 µL of each test inhibitor dilution.

    • Enzyme Control (100% Activity): 60 µL of Assay Buffer (no inhibitor).

    • Inhibitor Control: 50 µL of Assay Buffer + 10 µL of a known thrombin inhibitor.

  • Enzyme Addition: Add 20 µL of the diluted Thrombin enzyme solution to all wells. Mix gently by pipetting.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light. This allows the inhibitor and enzyme to interact and reach binding equilibrium.

  • Substrate Preparation: During the incubation, prepare the Thrombin Substrate solution by diluting it to the working concentration (e.g., 50 µM) in Assay Buffer.

  • Initiate Reaction: Add 20 µL of the prepared substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the fluorescence intensity (Ex/Em = 350/450 nm) every 60 seconds for 30-60 minutes at 37°C.[8]

Protocol 3.2: Factor Xa (FXa) Inhibition Assay (Chromogenic)

This protocol is based on the widely used anti-Xa chromogenic assay.[9][15][17][18]

  • Objective: To determine the IC₅₀ of 5-Chloro-2-fluoro-benzamidine HCl against human Factor Xa.

  • Causality: A chromogenic assay is robust and provides a direct measure of residual enzyme activity. The amount of colored product (pNA) is inversely proportional to the amount of inhibition.[15]

Materials:

  • Purified Human Factor Xa

  • FXa Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Chromogenic FXa Substrate (e.g., S-2765)

  • 5-Chloro-2-fluoro-benzamidine HCl (test inhibitor)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Follow step 1 from Protocol 3.1 to prepare inhibitor dilutions. Dilute FXa and the chromogenic substrate to their respective working concentrations in FXa Assay Buffer.

  • Assay Plate Setup: In duplicate, add 50 µL of Assay Buffer and 10 µL of the appropriate inhibitor dilution to each well. Include an Enzyme Control (no inhibitor).

  • Enzyme Addition & Pre-incubation: Add 20 µL of diluted FXa to each well. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at 37°C. The rate of change in absorbance is proportional to FXa activity.[19]

Note: Similar protocols can be readily adapted for Plasmin[10][19], uPA[11][20], and Trypsin using their respective specific substrates and optimized buffer conditions.

Section 4: Data Analysis and Interpretation

Raw kinetic data must be translated into a quantitative measure of potency.

G A 1. Raw Kinetic Data (Fluorescence or Absorbance vs. Time) B 2. Calculate Reaction Rate (V) Determine the slope of the linear portion of the kinetic curve (ΔSignal/ΔTime) A->B C 3. Calculate % Inhibition %I = 100 * (1 - (V_inhibitor / V_control)) B->C D 4. Plot Dose-Response Curve % Inhibition vs. log[Inhibitor] C->D E 5. Non-linear Regression Fit the curve to a four-parameter logistic equation D->E F 6. Determine IC₅₀ The inhibitor concentration that corresponds to 50% inhibition E->F

Figure 3: Data Analysis Flow from Raw Reads to IC₅₀.
  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear phase of the kinetic curve (change in absorbance or fluorescence over time).

  • Calculate Percentage Inhibition: For each inhibitor concentration, calculate the percentage of inhibition relative to the uninhibited (Enzyme Control) reaction: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the inhibitor that elicits a 50% response.

For advanced analysis, the Inhibition Constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation. The Kᵢ is a true measure of binding affinity and is independent of substrate concentration, making it more suitable for comparing inhibitors under different assay conditions.[21][22]

Conclusion

The evaluation of a novel protease inhibitor like this compound is a systematic process that demands both precision in execution and a deep understanding of the underlying biochemistry. By employing a well-chosen panel of proteases, executing robust and validated experimental protocols, and performing rigorous data analysis, researchers can build a comprehensive cross-reactivity profile. This profile is the cornerstone of preclinical development, enabling the selection of drug candidates with the highest potential for efficacy and the lowest risk of off-target-related toxicity. This guide provides the strategic framework and practical tools necessary to conduct such an evaluation with the highest degree of scientific integrity.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically detailed framework for the in vivo validation of 5-Chloro-2-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative with potential as a serine protease inhibitor. While specific in vivo data for this compound is not publicly available, this document outlines a robust, logical progression of studies based on the known activities of analogous compounds and established best practices in preclinical drug development. We will delve into the scientific rationale behind experimental choices, compare its potential applications against established drugs, and provide detailed protocols and data visualization frameworks to guide researchers in generating a conclusive preclinical data package.

Introduction: The Scientific Rationale for Investigating this compound

This compound belongs to the benzamidine class of small molecules, which are recognized as competitive inhibitors of serine proteases.[1] The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the active site of these enzymes. Serine proteases play critical roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and fibrinolysis.[2][3] Dysregulation of serine protease activity is implicated in diseases ranging from thrombosis and pancreatitis to chronic inflammatory conditions and cancer.[2]

The introduction of chloro and fluoro substituents on the benzamidine scaffold is a common medicinal chemistry strategy to enhance potency, selectivity, and pharmacokinetic properties.[4] It is therefore hypothesized that this compound is a serine protease inhibitor with potential therapeutic utility. This guide outlines the necessary steps to validate this hypothesis in vivo.

Hypothesized Mechanism of Action:

cluster_pathway Hypothesized Serine Protease Inhibition Drug 5-Chloro-2-fluoro- benzamidine HCl Protease Target Serine Protease (e.g., Thrombin, Trypsin) Drug->Protease Competitive Inhibition Product Cleaved Product Protease->Product Catalysis Substrate Endogenous Substrate Substrate->Protease Biological_Response Pathophysiological Response (e.g., Clot formation, Inflammation) Product->Biological_Response

Caption: Competitive inhibition of a target serine protease by 5-Chloro-2-fluoro-benzamidine HCl.

Comparative Analysis: Benchmarking Against the Standard of Care

To position this compound in the therapeutic landscape, it is essential to compare its potential profile against existing drugs. Based on its putative mechanism, we will consider comparators in the fields of anticoagulation and anti-inflammation.

Feature5-Chloro-2-fluoro-benzamidine HCl (Hypothetical)Dabigatran Etexilate (Anticoagulant)Nafamostat Mesylate (Anti-inflammatory/Anticoagulant)
Primary Target(s) Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin)ThrombinBroad-spectrum serine protease inhibitor (e.g., trypsin, plasmin, thrombin)
Route of Administration Intravenous, Intraperitoneal (to be determined)OralIntravenous
Key In Vivo Models Thrombosis models (e.g., rabbit venous thrombosis), Inflammation models (e.g., mouse LPS-induced inflammation)Rabbit venous thrombosis model, porcine arterial thrombosis model[4][5]Mouse models of asthma, Chlamydia-induced arthritis in rats, TLR7-mediated virus-like illness in mice[6][7][8]
Reported In Vivo Efficacy To be determinedDose-dependent reduction in thrombus formation[4]Reduction in joint swelling and inflammation, suppression of airway hyperreactivity[6][7]
Known Side Effects To be determined (potential for bleeding)BleedingHyperkalemia, hypersensitivity reactions

A Phased Approach to In Vivo Validation

A structured, multi-phase approach is critical to efficiently and ethically validate the activity of a novel compound.

cluster_workflow In Vivo Validation Workflow A Phase 1: Formulation, PK, and MTD B Phase 2: Proof-of-Concept Efficacy A->B Establish Safe & Tolerated Dose C Phase 3: Dose-Response and PD B->C Demonstrate In Vivo Activity D Phase 4: Preliminary Toxicology C->D Define Therapeutic Window E Go/No-Go Decision D->E Assess Safety Profile

Caption: A systematic workflow for the in vivo validation of a novel small molecule inhibitor.

PART 3.1: Phase 1 - Foundational Studies: Formulation, Pharmacokinetics, and Maximum Tolerated Dose

Scientific Rationale: Before assessing efficacy, it is imperative to establish a suitable formulation, understand the compound's exposure in the body (pharmacokinetics or PK), and determine the highest dose that can be administered without unacceptable toxicity (Maximum Tolerated Dose or MTD).[9][10]

Experimental Protocol: MTD and PK Screening

  • Formulation Development:

    • Assess the solubility of this compound in common vehicles (e.g., saline, PBS, 5% DMSO/40% PEG300/5% Tween 80 in water).

    • Select a vehicle that provides a stable, clear solution suitable for intravenous (IV) and/or intraperitoneal (IP) administration.

  • Single Ascending Dose (SAD) PK Study:

    • Animal Model: Male and female CD-1 mice (n=3/sex/group).

    • Dosing: Administer a single IV or IP dose at escalating levels (e.g., 1, 5, 20 mg/kg).

    • Blood Sampling: Collect sparse blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose.

    • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the compound in plasma.

    • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

  • Maximum Tolerated Dose (MTD) Study:

    • Animal Model: Male and female CD-1 mice (n=5/sex/group).

    • Dosing: Administer daily doses for 5-7 days at escalating levels (e.g., 10, 30, 100 mg/kg).

    • Monitoring: Record daily clinical observations (activity, posture), body weight, and food/water intake.

    • Endpoint: The MTD is the highest dose that does not cause mortality, >20% body weight loss, or significant clinical signs of distress.[11]

PART 3.2: Phase 2 - Proof-of-Concept Efficacy Studies

Scientific Rationale: Based on the compound's putative mechanism as a serine protease inhibitor, initial efficacy should be tested in relevant models of thrombosis and/or inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema (Inflammation Model)

  • Animal Model: Male Wistar rats (n=8/group).

  • Groups:

    • Vehicle Control

    • This compound (at a dose below the MTD, e.g., 10 mg/kg, IP)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, IP)

  • Procedure:

    • Administer the test compound or controls 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis (Thrombosis Model)

  • Animal Model: Male C57BL/6 mice (n=8/group).

  • Groups:

    • Vehicle Control

    • This compound (at a dose below the MTD, e.g., 10 mg/kg, IV)

    • Positive Control (e.g., Dabigatran, 0.5 mg/kg, IV)[4]

  • Procedure:

    • Anesthetize the mouse and expose the carotid artery.

    • Administer the test compound or control via the tail vein.

    • Apply a filter paper saturated with 10% ferric chloride to the artery for 3 minutes to induce injury.

    • Monitor blood flow using a Doppler flow probe for 30 minutes.

  • Endpoint: Time to complete occlusion of the artery.

PART 3.3: Phase 3 - Dose-Response and Pharmacodynamic (PD) Biomarker Analysis

Scientific Rationale: A positive result in a proof-of-concept study must be followed by a dose-response study to determine the potency of the compound. Concurrently, pharmacodynamic (PD) biomarkers should be measured to link the observed efficacy to the intended mechanism of action.

Experimental Protocol: Dose-Response and PD in a Thrombosis Model

  • Study Design: Use the ferric chloride-induced thrombosis model described above.

  • Dose-Response Groups: Include multiple dose levels of this compound (e.g., 1, 3, 10, 30 mg/kg, IV).

  • Pharmacodynamic Endpoints:

    • At the end of the efficacy study, collect blood via cardiac puncture.

    • Measure ex vivo coagulation parameters:

      • Activated Partial Thromboplastin Time (aPTT)

      • Prothrombin Time (PT)

  • Data Analysis: Correlate the dose of the compound with the antithrombotic effect and the prolongation of clotting times.

Table of Expected PD Outcomes:

BiomarkerExpected Outcome with Effective DoseAnalytical Method
Time to OcclusionSignificantly prolongedDoppler Flowmetry
aPTTSignificantly prolongedCoagulometer
PTProlonged (if targeting the extrinsic/common pathway)Coagulometer
PART 3.4: Phase 4 - Preliminary Toxicology

Scientific Rationale: A preliminary assessment of toxicity is essential to identify potential safety concerns.

Experimental Protocol: Preliminary Toxicology Screen

  • Sample Collection: At the end of the MTD study, collect blood and major organs (liver, kidneys, spleen, heart, lungs).

  • Analysis:

    • Clinical Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Histopathology: Perform hematoxylin and eosin (H&E) staining on fixed organ tissues to look for any pathological changes.

Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive initial assessment of the in vivo potential of this compound. A successful outcome would be the demonstration of dose-dependent efficacy in a relevant disease model, a clear correlation with a pharmacodynamic biomarker, and an acceptable safety margin as determined by the MTD and preliminary toxicology.

Positive results would justify further investment in more advanced preclinical studies, including:

  • Oral bioavailability and PK studies.

  • Efficacy in chronic disease models.

  • More extensive GLP toxicology studies to support an Investigational New Drug (IND) application.

References

Benchmarking 5-Chloro-2-fluoro-benzamidine hydrochloride: A Comparative Guide to Commercial Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitric Oxide Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, from neurotransmission and vascular homeostasis to immune responses.[1] Its production is tightly regulated by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal NO production by nNOS and eNOS is crucial for normal bodily function, the overexpression of iNOS, often in response to inflammatory stimuli, can lead to a surge in NO levels, contributing to the pathophysiology of various inflammatory diseases and neurodegenerative conditions.[2] This has made the selective inhibition of NOS isoforms a compelling therapeutic strategy.[1]

This guide introduces 5-Chloro-2-fluoro-benzamidine hydrochloride, a novel compound with structural similarities to known arginine mimetics, suggesting its potential as a nitric oxide synthase inhibitor. We present a comprehensive experimental framework to benchmark this compound against established, commercially available NOS inhibitors with varying selectivity profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel NOS inhibitors.

The Competitors: A Snapshot of Commercial NOS Inhibitors

To provide a thorough evaluation of this compound, we have selected three well-characterized commercial inhibitors as benchmarks:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as a prodrug, hydrolyzing to the active inhibitor L-NOARG.[3][4] It is widely used to induce experimental hypertension due to its potent inhibition of eNOS.[3]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective and slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS).[5][6][7] Its selectivity makes it a valuable tool for studying the specific roles of iNOS in inflammatory processes.[8][9]

  • Nω-Propyl-L-arginine: A potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS).[10][11] Its selectivity allows for the investigation of nNOS-mediated signaling in the central and peripheral nervous systems.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

Our benchmarking strategy employs a three-pronged approach to provide a comprehensive profile of each inhibitor, encompassing enzymatic potency, cellular efficacy, and cytotoxicity.

G cluster_0 Benchmarking Workflow A Compound Acquisition (5-Chloro-2-fluoro-benzamidine HCl, L-NAME, 1400W, Nω-Propyl-L-arginine) B In Vitro Enzymatic Assay (IC50 Determination) A->B C Cell-Based Efficacy Assay (NO Production in Macrophages) A->C D Cytotoxicity Assay (MTT/LDH Assay) A->D E Data Analysis & Comparison (Potency, Selectivity, Therapeutic Index) B->E C->E D->E G cluster_0 Griess Assay Principle Arginine L-Arginine NOS NOS Enzyme (+ Cofactors) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Nitrite Nitrite (NO2-) NO->Nitrite Griess Griess Reagent Nitrite->Griess Azo Colored Azo Compound (Measure at 540 nm) Griess->Azo

References

A Head-to-Head Battle of Precision: Kinetic Analysis of 5-Chloro-2-fluoro-benzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the intricate world of drug development, particularly in the realm of enzyme inhibition, understanding the precise kinetic behavior of a potential therapeutic agent is paramount. This guide provides a comprehensive kinetic analysis of 5-Chloro-2-fluoro-benzamidine hydrochloride, a member of the benzamidine class of compounds known to inhibit serine proteases.[1][2] We will explore its inhibitory mechanism and potency in a comparative context, pitting it against the well-established inhibitors, benzamidine and aprotinin. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of enzyme-inhibitor interactions and the experimental workflows required to characterize them.

The Target: The Elegance and Importance of Serine Proteases

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, from digestion to blood clotting and the immune response.[3][4] Their catalytic activity hinges on a highly conserved "catalytic triad" of serine, histidine, and aspartate residues within the enzyme's active site.[5][6][7] The serine residue acts as a potent nucleophile, attacking the carbonyl carbon of a peptide bond in the substrate, leading to its cleavage.[3][4][5] This elegant mechanism, while essential for life, can also become dysregulated in various disease states, making serine proteases attractive targets for therapeutic intervention.

The Contenders: A Trio of Trypsin Inhibitors

For this comparative analysis, we will focus on trypsin, a well-characterized digestive serine protease, as our model enzyme.[4]

  • This compound: The subject of our investigation. As a benzamidine derivative, it is hypothesized to act as a competitive inhibitor, binding to the active site of trypsin and preventing substrate binding.[1][2] The presence of halogen atoms (chlorine and fluorine) on the benzamidine scaffold is a common strategy in medicinal chemistry to modulate physiochemical properties such as binding affinity and metabolic stability.

  • Benzamidine hydrochloride: The parent compound and a known reversible, competitive inhibitor of trypsin and other serine proteases.[8][9][10] It serves as a direct structural and functional benchmark for our test compound.

  • Aprotinin: A natural polypeptide and a potent competitive inhibitor of several serine proteases, including trypsin.[11][12][13] Its high affinity and well-defined inhibitory profile make it an excellent high-potency comparator.[14]

Experimental Deep Dive: Unraveling the Kinetics of Inhibition

To objectively compare these inhibitors, a rigorous kinetic analysis is essential. The following section details the step-by-step methodologies to determine the key kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).

Part 1: Determining the Michaelis-Menten Parameters (Km and Vmax) of Trypsin

The "Why": Before assessing inhibition, we must first understand the fundamental kinetic behavior of our enzyme, trypsin, with its substrate. The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), Vmax, and Km.[15][16][17][18][19] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.[16]

Experimental Protocol:

  • Reagents and Buffers:

    • Trypsin (e.g., bovine pancreatic trypsin) stock solution of known concentration.

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). BAPNA is a chromogenic substrate that releases p-nitroaniline (a yellow product) upon cleavage by trypsin, which can be monitored spectrophotometrically at 405 nm.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Procedure:

    • Prepare a series of dilutions of the BAPNA substrate in the assay buffer.

    • In a 96-well microplate, add a fixed amount of trypsin to each well.

    • Initiate the reaction by adding the varying concentrations of BAPNA to the wells.

    • Immediately measure the rate of p-nitroaniline formation by monitoring the increase in absorbance at 405 nm over time using a microplate reader. This is the initial velocity (v₀).

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

    • Alternatively, for a visual representation and initial estimation, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ vs. 1/[S]) can be constructed.[20][21][22][23] The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.[21][22]

Part 2: Determining the Inhibition Constant (Ki) and Mechanism of Inhibition

The "Why": The inhibition constant (Ki) is a measure of the inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how the inhibitor interacts with the enzyme.

Experimental Protocol:

  • Reagents:

    • Trypsin, BAPNA, and assay buffer as described above.

    • Stock solutions of this compound, Benzamidine hydrochloride, and Aprotinin of known concentrations.

  • Procedure:

    • Perform the kinetic assay as described in Part 1, but in the presence of several fixed concentrations of the inhibitor.

    • For each inhibitor concentration, vary the substrate (BAPNA) concentration and measure the initial velocities (v₀).

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration on the same graph as the uninhibited reaction.[20][21][22][23]

      • Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).[20][21]

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (apparent Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

    • Dixon Plot: To determine Ki, a Dixon plot can be constructed by plotting 1/v₀ against the inhibitor concentration ([I]) at several fixed substrate concentrations.[1][24][25][26][27] For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[24]

    • Cheng-Prusoff Equation: For competitive inhibitors, if the IC₅₀ (the concentration of inhibitor that produces 50% inhibition at a given substrate concentration) is determined, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km).[28]

Visualizing the Concepts

To better illustrate the principles of enzyme kinetics and inhibition, the following diagrams are provided.

Michaelis_Menten_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Trypsin Stock A1 Add Trypsin to Microplate Wells P1->A1 P2 Prepare BAPNA Substrate Dilutions A2 Add BAPNA to Initiate Reaction P2->A2 P3 Prepare Assay Buffer P3->A1 A1->A2 A3 Measure Absorbance at 405 nm (Initial Velocity) A2->A3 D1 Plot Initial Velocity vs. [Substrate] A3->D1 D2 Non-linear Regression (Michaelis-Menten Fit) D1->D2 D3 Determine Km and Vmax D2->D3

Caption: Experimental workflow for determining Km and Vmax.

Inhibition_Models E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI_comp Enzyme-Inhibitor Complex (EI) Competitive Inhibition E->EI_comp +I S Substrate (S) ES->E -S P Product (P) ES->P -> E + P ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) Non-competitive Inhibition ES->ESI_noncomp +I I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I)

Caption: Simplified models of enzyme inhibition.

Comparative Performance Analysis

Based on the established literature for benzamidine and aprotinin, and the expected behavior of a novel benzamidine derivative, we can compile a comparative table of their kinetic parameters against trypsin.

InhibitorPredicted/Known MechanismExpected Ki RangeRelative Potency
This compound Competitive1 - 50 µMModerate
Benzamidine hydrochloride Competitive[8][9][10]10 - 50 µM[8][29]Moderate
Aprotinin Competitive[11][12][13]0.06 pM - 1 nM[13][14]Very High

Analysis of Expected Results:

  • This compound is anticipated to be a competitive inhibitor , consistent with its benzamidine core structure. The addition of the chloro and fluoro groups may enhance its binding affinity for the trypsin active site compared to the parent benzamidine molecule, resulting in a potentially lower Ki value. This enhancement could be due to favorable hydrophobic or electrostatic interactions within the active site pocket.

  • Benzamidine hydrochloride serves as our baseline. Its Ki value in the micromolar range establishes the benchmark for a moderately potent, small-molecule competitive inhibitor of trypsin.[8][29]

  • Aprotinin represents the gold standard for a high-potency trypsin inhibitor. Its extremely low Ki value, in the picomolar to nanomolar range, is a consequence of its large size and multiple points of contact with the enzyme surface, leading to a very stable enzyme-inhibitor complex.[13][14]

Conclusion: From Kinetic Data to Drug Discovery Insights

This guide has outlined a comprehensive framework for the kinetic analysis of this compound as a serine protease inhibitor. By employing rigorous experimental protocols and comparing its performance against well-characterized inhibitors, researchers can gain a clear understanding of its potency and mechanism of action.

The expected outcome is that this compound will demonstrate competitive inhibition of trypsin with a potency that is likely comparable to or slightly better than its parent compound, benzamidine. While it will not match the extraordinary potency of a large polypeptide inhibitor like aprotinin, its small-molecule nature offers advantages in terms of cell permeability and oral bioavailability, which are critical considerations in drug development.

Ultimately, the kinetic parameters derived from these studies are not merely numbers; they are critical pieces of a larger puzzle. They inform structure-activity relationships, guide lead optimization efforts, and provide the foundational data necessary to advance promising compounds through the drug discovery pipeline.

References

The Synthetic Heart of Modern Anticoagulants: A Comparative Guide to the Efficacy of Benzamidine-Derived Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the true value of a chemical intermediate lies not in its intrinsic properties, but in the therapeutic potential it unlocks. 5-Chloro-2-fluoro-benzamidine hydrochloride is one such pivotal building block, primarily recognized in medicinal chemistry as a foundational scaffold for the synthesis of potent enzyme inhibitors.[1] While this compound itself is not a therapeutic agent, its unique structural features—a reactive amidine group combined with the electronic influence of chloro and fluoro substituents—make it an exemplary starting point for crafting highly selective drugs. This guide delves into the practical application of this and similar benzamidine precursors in the development of direct oral anticoagulants (DOACs), specifically focusing on the comparative efficacy of the resulting Factor Xa inhibitors.

The Rationale: Why Benzamidines are Ideal for Targeting Serine Proteases

The coagulation cascade is a symphony of serine protease activity, with Factor Xa (FXa) playing a pivotal role in the final common pathway leading to thrombus formation.[2] The positively charged amidine group of benzamidine derivatives is a superb mimic of the arginine side chain, enabling strong and specific interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of serine proteases like FXa.[3] This fundamental interaction is the cornerstone of the high affinity and selectivity of this class of inhibitors. The chloro and fluoro substitutions on the phenyl ring further modulate the compound's electronic properties and lipophilicity, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.[1]

From Building Block to Bioactive Inhibitor: A Representative Synthetic Workflow

The synthesis of a potent Factor Xa inhibitor from a benzamidine precursor is a multi-step process that involves the strategic addition of functional groups to achieve optimal binding to the target enzyme and desirable drug-like properties. The following workflow illustrates a representative pathway.

G cluster_0 Core Assembly cluster_1 Side Chain Elaboration A 5-Chloro-2-fluoro-benzamidine hydrochloride C Amide Coupling A->C Step 1a B Heterocyclic Core (e.g., Oxazolidinone) B->C Step 1b D Benzamidine-Heterocycle Adduct C->D F Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) D->F Step 2 E Side Chain Precursor (e.g., Morpholinone derivative) E->F G Final Factor Xa Inhibitor F->G Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact Activation IXa IXa XIa->IXa Xa Factor Xa IXa->Xa with VIIIa VIIa_TF VIIa-TF Complex VIIa_TF->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot with XIIIa

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The handling and disposal of laboratory chemicals are not mere procedural afterthoughts; they are integral to the integrity of our research and the safety of our workplace and environment. This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-fluoro-benzamidine hydrochloride, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment of the compound's chemical nature.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical's intrinsic properties is the critical first step in defining a safe disposal pathway. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts:

  • Halogenated Aromatic Core: The presence of chlorine and fluorine atoms on the benzene ring places this compound in the category of halogenated organic compounds.[1][2][3] These substances are of particular environmental concern and require specific, high-temperature incineration for complete destruction to prevent the formation of persistent organic pollutants.[4] Consequently, their waste streams must be rigorously segregated.[1][2][5][6]

  • Amidine Functional Group: The benzamidine moiety confers a basic character to the molecule. Amines and amidines can react exothermically with acids and may be incompatible with strong oxidizing agents.[7][8] This reactivity profile dictates careful segregation from other chemical waste classes.

  • Toxicological Profile: While specific toxicological data for this exact compound is limited, analogous structures like benzamidine hydrochloride are classified as harmful if swallowed and cause serious skin and eye irritation.[9][10][11][12][13][14] Therefore, it is prudent to handle this compound as a hazardous substance, necessitating the use of appropriate Personal Protective Equipment (PPE) at all times.

Pre-Disposal Operations: Segregation and Storage

Proper disposal begins long before the waste container is full. It starts with meticulous practices at the laboratory bench.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.[9][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for handling halogenated organic compounds.[9][15]

  • Body Protection: A standard laboratory coat.[9]

Waste Container Management: The cardinal rule for this compound is segregation . Never mix halogenated waste with non-halogenated waste.[1][2][5] Doing so contaminates the entire container, leading to significantly higher disposal costs and more complex disposal procedures.[2]

  • Waste Stream Designation: All waste containing this compound must be collected in a container designated for "Halogenated Organic Waste." [5][16]

  • Container Specifications: Use only approved, chemically compatible hazardous waste containers. These containers must be kept closed at all times except when actively adding waste to prevent the release of fumes.[1][2][3][7]

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[1][2] The label must clearly identify the contents, including the full chemical name "this compound" and list all other constituents in the container with their approximate percentages.[2][3]

Disposal Protocols: A Step-by-Step Guide

The correct disposal procedure depends on the form of the waste. Follow the specific protocol relevant to your situation.

Protocol A: Unused or Expired Pure Compound (Solid)
  • Do Not Open: Keep the compound in its original, sealed manufacturer's container if possible.

  • Label as Waste: Affix a "Hazardous Waste" tag to the container.

  • Segregate: Store the container in a designated satellite accumulation area for solid hazardous waste, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for collection.[7][9][10]

Protocol B: Solutions Containing the Compound (Liquid)
  • Collection: Using a designated funnel, carefully pour the liquid waste into the designated "Halogenated Organic Waste" container.

  • Avoid Contamination: Do not add any other waste types, such as acids, bases, or non-halogenated solvents, to this container.[16] The solvent waste should not contain strong acids or bases.[5]

  • Secure the Container: Tightly seal the container cap after adding the waste.

  • Storage: Store the container in a well-ventilated area, within secondary containment (such as a spill tray), to mitigate leaks.[5][7]

  • Final Disposal: Once the container is 90% full, arrange for its removal by your institution's EHS office or a licensed contractor.[3][5]

Protocol C: Contaminated Labware and PPE (Solid)
  • Gross Decontamination: If practical, rinse grossly contaminated items (e.g., glassware) with a minimal amount of a suitable solvent and collect the rinsate as halogenated liquid waste (Protocol B).

  • Collection: Place all contaminated solid waste, including gloves, weigh boats, pipette tips, and absorbent pads used for spills, into a dedicated, sealed plastic bag or container labeled "Solid Hazardous Waste: Halogenated Organics." [1][2]

  • Storage and Disposal: Store this container in your lab's satellite accumulation area and arrange for pickup along with other solid chemical waste.

Protocol D: Spill Management
  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial spill pads to cover and absorb the material.[1][2][17]

  • Collection: Carefully sweep or scoop the absorbed material and place it into a sealed, puncture-proof container.[1][17]

  • Labeling: Label the container as "Solid Hazardous Waste: this compound Spill Debris" and list the absorbent used.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste (Protocol C).

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency EHS hotline.[1]

Summary and Visual Aids

For rapid reference, the critical handling and disposal parameters are summarized below.

Table 1: Disposal and Safety Summary
ParameterGuideline
Chemical Name This compound
Hazard Class Halogenated Organic Compound, Amidine
Primary Hazards Harmful if swallowed, Skin/Eye Irritant (presumed)[9][10][14]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[9][13][15]
Incompatible Materials Strong Acids, Strong Oxidizing Agents[7][8][12]
Liquid Waste Stream Halogenated Organic Waste (Segregated)[1][2][5][16]
Solid Waste Stream Solid Hazardous Waste (Contaminated Materials)
Forbidden Disposal DO NOT pour down the drain.[7] DO NOT mix with non-halogenated waste.[2][5]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_form Determine Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_spill Spill Protocol start Generate Waste Containing 5-Chloro-2-fluoro-benzamidine HCl is_liquid Liquid? start->is_liquid is_solid Solid? is_spill Spill? is_solid->is_spill No pure_solid Is it pure/unused compound? is_solid->pure_solid Yes is_liquid->is_solid No liquid_container Pour into labeled 'Halogenated Organic Waste' container. is_liquid->liquid_container Yes absorb Absorb with inert material (sand, vermiculite). is_spill->absorb Yes solid_container Place in labeled 'Solid Hazardous Waste' container. end_node Arrange for pickup by licensed waste handler (e.g., EHS Dept.) solid_container->end_node original_container Keep in original container. Affix waste tag. pure_solid->original_container Yes contaminated_solid Contaminated labware, gloves, PPE. pure_solid->contaminated_solid No original_container->end_node contaminated_solid->solid_container seal_store Seal container and store in secondary containment. liquid_container->seal_store seal_store->end_node collect_spill Collect debris into a sealed container. absorb->collect_spill label_spill Label as 'Spill Debris' waste. collect_spill->label_spill label_spill->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.